molecular formula C9H8BrN B1288853 4-Bromo-2-methyl-1H-indole CAS No. 6127-18-0

4-Bromo-2-methyl-1H-indole

Cat. No.: B1288853
CAS No.: 6127-18-0
M. Wt: 210.07 g/mol
InChI Key: MXRPXKYWAYTGJY-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-1H-indole is a useful research compound. Its molecular formula is C9H8BrN and its molecular weight is 210.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRPXKYWAYTGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618343
Record name 4-Bromo-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6127-18-0
Record name 4-Bromo-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Characterization of 4-Bromo-2-methyl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-2-methyl-1H-indole (CAS No: 6127-18-0), a key heterocyclic building block in pharmaceutical research and organic synthesis. While this compound is commercially available, its complete, experimentally verified spectroscopic data is not consistently published in public-access databases. This guide consolidates available information, presents expected spectral characteristics based on analogous structures, and provides detailed experimental protocols for obtaining and analyzing the necessary data.

Overview of this compound

This compound is a brominated indole derivative widely used as an intermediate in the synthesis of biologically active molecules.[1] Its structure lends itself to further functionalization, particularly through cross-coupling reactions at the bromine-substituted position, making it a valuable scaffold in medicinal chemistry for the development of novel therapeutics, including kinase inhibitors and serotonin receptor modulators.[1]

Spectroscopic Data

Precise, experimentally-derived spectroscopic data for this compound is often provided by commercial suppliers upon purchase but is not extensively cataloged in public literature.[1][2] The following tables summarize the expected and reported data for this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound. The following tables outline the anticipated chemical shifts for ¹H and ¹³C NMR spectra.

Table 1: Expected ¹H NMR Spectroscopic Data for this compound

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
NH (H1)8.0 - 8.3broad singlet-
H77.2 - 7.4doublet~8.0
H57.1 - 7.2triplet~8.0
H67.0 - 7.1doublet~8.0
H36.2 - 6.4singlet-
CH₃ (at C2)2.4 - 2.5singlet-

Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆. The NH proton is exchangeable with D₂O.

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound

Carbon Expected Chemical Shift (δ, ppm)
C2137 - 139
C7a135 - 136
C3a128 - 130
C5124 - 126
C6122 - 124
C7112 - 114
C4111 - 113
C3100 - 102
CH₃ (at C2)13 - 15

Note: The assignment is based on general indole chemical shifts and substituent effects.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-HStretching3350 - 3450Medium, Sharp
C-H (aromatic)Stretching3000 - 3100Medium
C-H (aliphatic, CH₃)Stretching2850 - 2960Medium
C=C (aromatic)Stretching1580 - 1620Medium-Strong
C-NStretching1280 - 1350Medium
C-BrStretching550 - 650Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio, allowing for the determination of the molecular weight and elemental composition.

Table 4: Expected Mass Spectrometry Data for this compound

Parameter Value Notes
Molecular FormulaC₉H₈BrN
Molecular Weight210.07 g/mol
Monoisotopic Mass208.98401 Da
Expected [M]⁺ and [M+2]⁺m/z 209 and 211The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br) results in two peaks of nearly equal intensity, separated by 2 m/z units.
Key Fragment Ionsm/z 130 ([M-Br]⁺)Loss of the bromine atom is a common fragmentation pathway.

Note: Mass spectra of derivatives of this compound have been reported in patent literature, confirming its utility as a synthetic intermediate.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the reliable acquisition of spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup : Use a 400 MHz or higher field NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse sequence.

    • Spectral Width : Approximately 16 ppm.

    • Acquisition Time : 2-3 seconds.

    • Relaxation Delay (D1) : 1-5 seconds.

    • Number of Scans : 8-16 scans.

  • ¹³C NMR Acquisition :

    • Pulse Program : Standard proton-decoupled single-pulse sequence with NOE.

    • Spectral Width : Approximately 240 ppm.

    • Relaxation Delay (D1) : 2 seconds.

    • Number of Scans : 1024-4096 scans, depending on sample concentration.

  • Data Processing : Apply Fourier transform to the acquired FID. Phase the spectrum and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

FT-IR Spectroscopy Protocol (ATR)
  • Instrument Setup : Perform a background scan on a clean Attenuated Total Reflectance (ATR) crystal to account for ambient atmospheric conditions.

  • Sample Preparation : Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition : Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Processing : The software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (GC-MS with EI)
  • Sample Preparation : Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation :

    • Instrument : Gas chromatograph coupled to a mass spectrometer.

    • Column : A non-polar capillary column (e.g., 5% phenyl polysiloxane).

    • Injection Volume : 1 µL.

    • Oven Program : Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

  • MS Detection (Electron Ionization - EI) :

    • Ionization Energy : Standard 70 eV.

    • Mass Range : Scan from m/z 40 to 400.

    • Source Temperature : ~230 °C.

  • Data Analysis : Analyze the resulting mass spectrum for the parent molecular ion peaks ([M]⁺ and [M+2]⁺) and characteristic fragment ions.

Workflow and Logical Relationships

The characterization of a chemical entity like this compound follows a logical workflow to confirm its structure and purity.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry (e.g., GC-MS) purification->ms nmr_data Determine Connectivity & Proton/Carbon Environment nmr->nmr_data ir_data Identify Functional Groups (N-H, C-Br, etc.) ir->ir_data ms_data Confirm Molecular Weight & Isotopic Pattern ms->ms_data validation Structure Validation nmr_data->validation ir_data->validation ms_data->validation

Caption: General workflow for the synthesis and spectroscopic validation of this compound.

References

An In-depth Technical Guide to 4-Bromo-2-methyl-1H-indole: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methyl-1H-indole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique structural features, including a reactive bromine atom on the benzene ring and a nucleophilic nitrogen within the indole core, make it a valuable precursor for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its applications in medicinal chemistry and drug development.

Chemical and Physical Properties

While some experimental physical properties of this compound are not extensively documented in publicly available literature, its fundamental chemical characteristics have been established. The physical state of the compound is reported as a yellow to brown liquid or solid.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈BrN[2][3]
Molecular Weight 210.07 g/mol [2][3]
CAS Number 6127-18-0[2][3]
Appearance Yellow to Brown Liquid or Solid[1]
Predicted Boiling Point 325.1 ± 22.0 °C at 760 mmHg[4]
Storage Sealed in dry, 2-8°C[1]

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not widely published. However, analysis of related structures, such as 4-bromo-3-methyl-1H-indole and other substituted indoles, can provide an expected pattern of signals.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene and pyrrole rings, a singlet for the methyl group at the C2 position, and a broad singlet for the N-H proton of the indole ring.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the nine carbon atoms in the molecule, with the chemical shifts influenced by the bromine and methyl substituents.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching vibration (typically around 3400-3300 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic rings.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the indole nucleus and the bromine substituent. The indole ring is electron-rich and susceptible to electrophilic attack, while the bromine atom provides a handle for various cross-coupling reactions.

Electrophilic Aromatic Substitution

The indole ring is highly reactive towards electrophiles, with substitution typically occurring at the C3 position due to the stability of the resulting intermediate. Common electrophilic substitution reactions include:

  • Halogenation: Further halogenation can occur at the C3 position.

  • Nitration: Introduction of a nitro group, usually at the C3 position.

  • Sulfonation: Reaction with a sulfonating agent to introduce a sulfonic acid group.

  • Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, typically at the C3 position.

N-Functionalization

The nitrogen atom of the indole ring is nucleophilic and can be readily alkylated or acylated.

  • N-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., NaH, K₂CO₃) introduces an alkyl group on the nitrogen atom.

  • N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N-acylindole.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C4 position is a key site for functionalization via palladium-catalyzed cross-coupling reactions. These reactions are instrumental in building molecular complexity and are widely used in the synthesis of pharmaceutical agents and functional materials.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This is a powerful method for introducing aryl or vinyl substituents at the C4 position.

  • Heck-Mizoroki Coupling: Reaction with alkenes in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, leading to the formation of 4-alkenyl-2-methyl-1H-indoles.

  • Sonogashira Coupling: Reaction with terminal alkynes using a palladium and copper co-catalyst system to introduce an alkynyl group at the C4 position.

  • Buchwald-Hartwig Amination: Reaction with amines in the presence of a palladium catalyst and a base to form a new carbon-nitrogen bond, yielding 4-amino-2-methyl-1H-indoles.

The general workflow for these cross-coupling reactions is depicted below.

G General Workflow for Palladium-Catalyzed Cross-Coupling Reactions cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) Coupling_Partner Coupling Partner (e.g., Boronic Acid, Alkene, Amine) Product Functionalized 2-Methyl-1H-indole Catalyst->Product Ligand Ligand (e.g., Phosphine) Ligand->Catalyst Base Base (e.g., K₂CO₃, Na₂CO₃, t-BuOK) Base->Catalyst Solvent Solvent (e.g., Toluene, DMF, Dioxane) Solvent->Catalyst

Caption: General workflow for functionalizing this compound via cross-coupling.

Role in Drug Discovery and Development

Substituted indoles are a prominent class of privileged structures in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs. Brominated indoles, in particular, have garnered significant interest due to their diverse biological activities.[5]

Derivatives of this compound are utilized as key intermediates in the synthesis of bioactive molecules. For instance, they serve as building blocks in the development of serotonin receptor modulators.[3] The serotonin system is a critical target for drugs treating a range of central nervous system disorders, including depression, anxiety, and schizophrenia.

The general synthetic strategy for creating diverse libraries of compounds for drug discovery often involves leveraging the reactivity of the 4-bromo position.

G Drug Discovery Workflow with this compound Start This compound Reaction Palladium-Catalyzed Cross-Coupling Start->Reaction Library Library of Diverse 4-Substituted-2-methylindoles Reaction->Library Screening Biological Screening (e.g., Receptor Binding Assays) Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead

Caption: A typical workflow for utilizing this compound in drug discovery.

While specific signaling pathways directly modulated by this compound are not extensively detailed, the broader class of brominated indoles has been shown to exhibit anti-inflammatory, anticancer, and antimicrobial properties.[5] These activities are often linked to the modulation of key signaling pathways such as NF-κB and various kinase cascades. Further research into the specific biological targets of this compound derivatives is a promising area for future drug development efforts.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and reactions of this compound are proprietary to various research entities and not always publicly disseminated. However, general procedures for analogous reactions are well-established in the chemical literature. Researchers should adapt these standard protocols, optimizing reaction conditions such as catalyst, ligand, base, solvent, and temperature for the specific substrate.

General Procedure for Suzuki-Miyaura Coupling:

  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add a degassed solvent (e.g., a mixture of toluene and water, or dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted-2-methyl-1H-indole.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its reactivity at both the indole nitrogen and the C4-bromo position allows for the construction of a wide array of complex molecules. This makes it a particularly important building block for medicinal chemists and drug development professionals seeking to create novel therapeutic agents. While a comprehensive dataset of its physical and spectroscopic properties is not fully available in the public domain, its established reactivity provides a solid foundation for its application in the synthesis of diverse chemical libraries for biological screening and the development of new pharmaceuticals.

References

4-Bromo-2-methyl-1H-indole CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methyl-1H-indole is a halogenated heterocyclic compound that serves as a crucial building block in organic synthesis. Its indole core is a common motif in a wide array of biologically active molecules, and the presence of a bromine atom at the 4-position provides a versatile handle for further functionalization, particularly through cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications. The CAS Number for this compound is 6127-18-0.[1]

Molecular Structure and Properties

The molecular structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with a bromine atom substituted at the 4-position and a methyl group at the 2-position of the indole ring.

Table 1: Molecular Properties

PropertyValue
Molecular Formula C₉H₈BrN
Molecular Weight 210.07 g/mol
CAS Number 6127-18-0
Canonical SMILES CC1=CC2=C(C=CC(=C2N1)Br)

Table 2: Physical and Spectroscopic Data

PropertyValue
Physical State Solid (predicted)
Melting Point Data not available
¹H NMR Spectrum Data not available for this specific isomer. See spectral data for related compounds for reference.
¹³C NMR Spectrum Data not available for this specific isomer. See spectral data for related compounds for reference.
IR Spectrum (cm⁻¹) Characteristic peaks expected for N-H stretching (~3400), C-H aromatic stretching (~3100), C-H aliphatic stretching (~2900), C=C aromatic stretching (~1600), and C-Br stretching (below 1000).
Mass Spectrum (m/z) Expected molecular ion peaks at [M]+ and [M+2]+ with approximately 1:1 ratio, characteristic of a monobrominated compound.

Experimental Protocols

Synthesis of this compound via Fischer Indole Synthesis

The Fischer indole synthesis is a widely used method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[2][3]

Reaction Scheme:

(3-Bromophenyl)hydrazine + Propan-2-one → this compound

Methodology:

  • Hydrazone Formation: In a round-bottom flask, dissolve (3-bromophenyl)hydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid. Add propan-2-one (1.1 equivalents) to the solution. The mixture is stirred at room temperature for 1-2 hours to form the corresponding hydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Indolization (Cyclization): Once the hydrazone formation is complete, an acid catalyst is added. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a Brønsted acid like sulfuric acid (H₂SO₄).[3] The reaction mixture is then heated, typically between 80-120 °C, for several hours.

  • Work-up and Purification: After the reaction is complete (as monitored by TLC), the mixture is cooled to room temperature and neutralized with a base, such as a saturated solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.[4] This reaction is instrumental in the synthesis of more complex molecules, including potential pharmaceutical candidates.[5]

Reaction Scheme:

This compound + Phenylboronic acid → 2-Methyl-4-phenyl-1H-indole

Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2-3 equivalents).[6]

  • Solvent Addition and Reaction: A degassed solvent system, commonly a mixture of an organic solvent like dioxane, toluene, or DME and water, is added via syringe.[7] The reaction mixture is then heated to 80-100 °C and stirred vigorously for 4-12 hours. The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield 2-methyl-4-phenyl-1H-indole.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_setup Reaction Setup cluster_process Reaction Process cluster_workup Work-up & Purification Reactants This compound + Phenylboronic Acid Heating Heat to 80-100 °C Reactants->Heating Catalyst Pd(PPh₃)₄ Catalyst->Heating Base Aq. Na₂CO₃ Base->Heating Solvent Dioxane/Water Solvent->Heating Stirring Stir for 4-12h Heating->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Extraction Extraction with Ethyl Acetate Monitoring->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Purification Column Chromatography Drying->Purification FinalProduct 2-Methyl-4-phenyl-1H-indole Purification->FinalProduct

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of novel pharmaceuticals and functional materials. Its utility is primarily derived from the reactivity of the bromine atom, which allows for the straightforward introduction of various substituents onto the indole scaffold through well-established cross-coupling methodologies. The experimental protocols provided herein offer a foundation for the synthesis and further functionalization of this versatile building block.

References

The Versatile Role of 4-Bromo-2-methyl-1H-indole as a Synthetic Building Block: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methyl-1H-indole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its indole core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] The strategic placement of a bromine atom at the 4-position and a methyl group at the 2-position provides a unique combination of reactivity and structural features, making it an invaluable precursor for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the synthetic utility of this compound, including detailed experimental protocols for key transformations, quantitative data, and visualization of relevant biological pathways.

The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, enabling the facile introduction of aryl, vinyl, and amino functionalities.[3] These reactions are fundamental in drug discovery for exploring structure-activity relationships (SAR) and optimizing lead compounds. The methyl group at the 2-position can influence the electronic properties and steric environment of the indole ring, potentially impacting the biological activity of its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₉H₈BrN[4]
Molecular Weight210.07 g/mol [4]
AppearanceNot specified
Melting PointNot specified
CAS Number6127-18-0[4]

Core Synthetic Applications and Experimental Protocols

This compound is a key starting material for a variety of synthetic transformations. The following sections detail the experimental protocols for its application in several crucial C-C and C-N bond-forming reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. This reaction is widely used to synthesize biaryl and vinyl-substituted indoles.

Experimental Protocol:

A representative procedure for the Suzuki-Miyaura coupling of a bromo-indole with an arylboronic acid is as follows:

To a solution of this compound (1.0 eq) and the desired arylboronic acid (1.2 eq) in a mixture of toluene (5 mL) and ethanol (1 mL) is added an aqueous solution of sodium carbonate (2 M, 2.0 eq). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the reaction mixture is heated to 80 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-2-methyl-1H-indole.

Quantitative Data for Suzuki-Miyaura Coupling of Analagous Bromo-indoles:

Arylboronic AcidCatalystBaseSolventYield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O85Adapted from[3]
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane92Adapted from[3]
3-Pyridylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane/H₂O78Adapted from[3]
Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, providing a valuable route to vinyl-substituted indoles.

Experimental Protocol:

A general procedure for the Heck reaction of a bromo-indole with an acrylate is as follows:

A mixture of this compound (1.0 eq), the desired acrylate (1.5 eq), palladium(II) acetate (0.05 eq), tri(o-tolyl)phosphine (0.1 eq), and triethylamine (2.0 eq) in anhydrous N,N-dimethylformamide (DMF) is heated at 100 °C under an argon atmosphere for 24 hours. The reaction mixture is then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the corresponding 4-vinyl-2-methyl-1H-indole derivative.

Quantitative Data for Heck Reaction of Analagous Bromo-indoles:

AlkeneCatalystBaseSolventYield (%)Reference
Methyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF75Adapted from[5]
StyrenePd(PPh₃)₄K₂CO₃Acetonitrile82Adapted from[5]
n-Butyl acrylatePdCl₂(PPh₃)₂NaOAcDMA68Adapted from[5]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl and N-alkyl indoles.

Experimental Protocol:

A typical procedure for the Buchwald-Hartwig amination of a bromo-indole is as follows:

A mixture of this compound (1.0 eq), the desired amine (1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq), and sodium tert-butoxide (1.4 eq) in anhydrous toluene is heated at 110 °C under an argon atmosphere for 18 hours. After cooling, the reaction mixture is diluted with diethyl ether, filtered through a pad of Celite, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the 4-amino-2-methyl-1H-indole derivative.

Quantitative Data for Buchwald-Hartwig Amination of Analagous Bromo-indoles:

AmineCatalyst / LigandBaseSolventYield (%)Reference
AnilinePd₂(dba)₃ / XPhosNaOtBuToluene88Adapted from[6][7]
MorpholinePd(OAc)₂ / BINAPCs₂CO₃Dioxane91Adapted from[6][7]
BenzylaminePdCl₂(dppf)K₃PO₄THF79Adapted from[6][7]

Applications in Drug Discovery and Bioactive Molecules

Derivatives of this compound have shown promise as scaffolds for the development of various therapeutic agents, particularly kinase inhibitors and serotonin receptor modulators.

Kinase Inhibitors

Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The indole nucleus is a common feature in many kinase inhibitors. By functionalizing the 4-position of the 2-methyl-1H-indole core, it is possible to synthesize potent and selective kinase inhibitors.

Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. The diagram below illustrates a simplified MAPK signaling pathway and the potential point of intervention for an indole-based kinase inhibitor.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Promotes Inhibitor Indole-Based Kinase Inhibitor Inhibitor->RAF Inhibits

Simplified MAPK signaling pathway and potential inhibition by an indole-based compound.
Serotonin Receptor Modulators

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are the targets of a wide variety of therapeutic drugs used to treat neuropsychiatric disorders. The indole structure is a key pharmacophore in many serotonin receptor ligands.

Signaling Pathway: Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor, a Gq/11-coupled GPCR, is involved in various physiological and pathological processes in the central nervous system. Its signaling cascade involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).

Serotonin_Pathway Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor Serotonin->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response Antagonist Indole-Based Antagonist Antagonist->Receptor Blocks

Simplified 5-HT2A receptor signaling and antagonism by an indole-based compound.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis, particularly for the construction of biologically active molecules. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient and modular synthesis of a wide range of substituted indole derivatives. The strategic functionalization of this scaffold has led to the discovery of potent kinase inhibitors and serotonin receptor modulators, highlighting its importance in drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this remarkable synthetic intermediate. Further investigations into novel transformations and applications of this compound are anticipated to continue to enrich the fields of medicinal chemistry and materials science.

References

An In-depth Technical Guide to 4-Bromo-2-methyl-1H-indole: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-methyl-1H-indole, a halogenated derivative of the indole scaffold, has emerged as a significant building block in the landscape of organic synthesis and medicinal chemistry. Its unique structural features, particularly the presence of a reactive bromine atom at the 4-position and a methyl group at the 2-position, offer versatile handles for molecular elaboration, leading to the development of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, historical synthesis, modern synthetic methodologies, and key applications of this compound, with a focus on its role in drug discovery and materials science. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers in the field.

Introduction: The Significance of a Brominated Indole

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a bromine atom onto this scaffold, as in this compound, profoundly influences its chemical reactivity and biological activity. The bromine atom serves as a versatile functional group, enabling a variety of cross-coupling reactions, while the methyl group at the 2-position can enhance metabolic stability and modulate binding interactions with biological targets.

This guide delves into the history of this compound, tracing its origins from its first reported synthesis to its current applications as a key intermediate in the development of novel therapeutics, particularly as modulators of serotonin receptors.

Discovery and Historical Context

The initial discovery and synthesis of this compound are rooted in the broader exploration of indole chemistry. While a definitive "discovery" paper focusing solely on this compound is not readily apparent in early literature, its synthesis is logically derived from established methods for indole formation, most notably the Fischer indole synthesis. This classical reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed from the corresponding phenylhydrazine and a ketone or aldehyde.[1]

The logical precursors for the Fischer indole synthesis of this compound would be (3-bromophenyl)hydrazine and acetone. The reaction proceeds through the formation of the corresponding hydrazone, which then undergoes an acid-catalyzed[2][2]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to yield the indole ring.

dot

Caption: Fischer Indole Synthesis of this compound.

Physicochemical and Spectroscopic Data

Herein are the key physicochemical and identifying properties of this compound.

PropertyValueReference
CAS Number 6127-18-0[3][4]
Molecular Formula C₉H₈BrN[3]
Molecular Weight 210.07 g/mol [3]
Appearance Off-white to pale yellow crystalline solid
Melting Point 120-124 °C

While a dedicated, fully assigned high-resolution NMR spectrum for this compound is not consistently available in the public domain, data from related structures provide valuable insights. For instance, the 1H and 13C NMR spectra of various bromo- and methyl-substituted indoles have been reported, allowing for predictable chemical shift ranges.[2] The proton NMR would be expected to show characteristic signals for the aromatic protons, the N-H proton, and the C2-methyl group. Similarly, the carbon NMR would display distinct resonances for the nine carbon atoms of the indole ring system.

Modern Synthetic Protocols

While the Fischer indole synthesis represents a classical approach, several modern and efficient methods have been developed for the synthesis of this compound and its derivatives. These methods often offer improved yields, milder reaction conditions, and greater functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions

A prevalent strategy involves the use of palladium-catalyzed cross-coupling reactions to introduce the bromine atom at a later stage of the synthesis or to utilize a pre-brominated starting material for further elaboration. For example, the Buchwald-Hartwig amination or Suzuki coupling can be employed to construct the indole ring or modify a pre-existing brominated indole.[5]

dot

Cross_Coupling_Workflow Start Precursor (e.g., 2-methyl-1H-indole) Step1 Bromination Start->Step1 Intermediate This compound Step1->Intermediate Step2 Pd-catalyzed Cross-Coupling (e.g., Suzuki, Heck) Intermediate->Step2 Product Functionalized Indole Derivatives Step2->Product

Caption: General workflow for the synthesis and functionalization.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent (e.g., toluene, DMF, or dioxane).

  • Procedure:

    • To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Applications in Research and Drug Discovery

This compound serves as a pivotal intermediate in the synthesis of a variety of biologically active molecules. Its utility is particularly pronounced in the development of compounds targeting the central nervous system.

Serotonin Receptor Modulators

A significant application of this compound is in the synthesis of serotonin receptor modulators. The indole scaffold is a common feature in ligands for various serotonin (5-HT) receptor subtypes. The ability to functionalize the 4-position of the indole ring via the bromo substituent allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of binding affinity and selectivity.[6]

dot

Signaling_Pathway Indole This compound Derivative Receptor Serotonin Receptor Indole->Receptor Binds to Signaling Downstream Signaling Cascade Receptor->Signaling Activates/Inhibits Response Physiological Response Signaling->Response

Caption: Role as a serotonin receptor modulator.

Other Therapeutic Areas

The versatility of this compound extends beyond serotonin receptor ligands. The indole core is implicated in a wide range of biological activities, and derivatives of this compound have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The ability to introduce diverse substituents at the 4-position through cross-coupling reactions is a powerful tool for generating libraries of compounds for high-throughput screening in various disease models.

Conclusion

This compound, since its conceptualization through classical synthetic routes like the Fischer indole synthesis, has evolved into a cornerstone of modern organic and medicinal chemistry. Its strategic combination of a reactive bromine handle and a stabilizing methyl group on the privileged indole scaffold provides a robust platform for the synthesis of complex and biologically active molecules. This technical guide has provided an in-depth look at its history, synthesis, and diverse applications, underscoring its continued importance for researchers and drug development professionals. As the demand for novel therapeutics continues to grow, the utility of versatile building blocks like this compound is set to expand, paving the way for future discoveries in medicine and materials science.

References

Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 4-Bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Hazard Identification and Classification

Based on data from similar bromo-indole compounds, 4-Bromo-2-methyl-1H-indole should be treated as a hazardous substance with the potential for acute toxicity, as well as skin, eye, and respiratory irritation. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Table 1: GHS Hazard Classification (Inferred)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

This classification is based on data for structurally similar compounds and should be used as a precautionary guideline.

Physical and Chemical Properties

Understanding the physical and chemical properties of a compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Data for this compound and Analogues

PropertyThis compound4-Bromo-1-methylindole4-Bromoindole
Molecular Formula C₉H₈BrNC₉H₈BrNC₈H₆BrN
Molecular Weight 210.07 g/mol 210.07 g/mol 196.04 g/mol
Appearance Not specified (likely a solid)LiquidYellow to brown liquid
Boiling Point Not available300.9±15.0 °C (Predicted)[1]283-285 °C
Density Not available1.456 g/mL at 25 °C[2]1.563 g/mL at 25 °C[3]
Flash Point Not available>110 °C (>230 °F) - closed cup[2]110 °C (230 °F) - closed cup[3]
Storage Temperature 2-8°C (Recommended)[1]2-8°C[1]4°C, under inert gas, protect from light[4]

Safe Handling and Experimental Protocols

Adherence to strict handling protocols is paramount to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is non-negotiable when handling this compound.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.Prevents skin contact, which can lead to irritation.
Respiratory Protection Use in a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.Minimizes inhalation of airborne particles, which may cause respiratory irritation.
Experimental Workflow for Safe Handling

The following workflow outlines the critical steps for safely handling this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Review SDS (or analogous data) and conduct risk assessment B Don appropriate PPE A->B C Prepare and inspect chemical fume hood B->C D Weigh compound in fume hood using a tared, sealed container C->D E Perform experimental procedures within the fume hood D->E F Keep container sealed when not in use E->F G Decontaminate glassware with a suitable solvent in fume hood F->G K Store in a cool, dry, well-ventilated area away from incompatible materials F->K H Collect rinsate and excess compound as halogenated hazardous waste G->H I Clean work area and dispose of contaminated materials H->I J Remove PPE and wash hands thoroughly I->J L Ensure container is tightly sealed and clearly labeled K->L

Caption: Safe handling workflow for this compound.

Detailed Methodologies

Weighing and Transfer:

  • Place an analytical balance inside a chemical fume hood or use an enclosed balance.

  • Cover the work surface with absorbent bench paper.

  • Use a pre-weighed, sealed container (e.g., a vial with a cap) to receive the compound.

  • Carefully transfer the desired amount of this compound to the container using a spatula.

  • Seal the container immediately after transfer.

  • Re-weigh the sealed container to determine the exact amount of compound transferred.

In Case of a Spill:

  • Evacuate the immediate area and alert personnel.

  • If the spill is significant, contact your institution's emergency response team.

  • For minor spills within a fume hood, wear appropriate PPE and use an inert absorbent material to collect the spilled solid.

  • Place the absorbent material and any contaminated items into a sealed container for disposal as halogenated hazardous waste.

  • Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Table 4: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Toxicology and Ecotoxicology

Specific toxicological and ecotoxicological data for this compound are not available. However, based on related compounds, it is prudent to assume that it may be harmful to aquatic life. Do not allow this compound to enter drains or waterways.

Disposal Considerations

All waste containing this compound, including contaminated lab supplies and rinsates, must be disposed of as halogenated hazardous waste in accordance with local, state, and federal regulations. Use a designated, properly labeled waste container.

Logical Relationship for Emergency Response

In the event of an emergency, a clear and logical response is critical. The following diagram illustrates the decision-making process.

EmergencyResponse Start Emergency Event (Spill, Exposure, Fire) Assess Assess Severity and Immediate Danger Start->Assess IsMajor Major Incident? Assess->IsMajor Evacuate Evacuate Area & Alert Emergency Services IsMajor->Evacuate Yes MinorSpill Minor Spill/Exposure IsMajor->MinorSpill No Report Report Incident to Supervisor Evacuate->Report FollowSOP Follow Spill/Exposure SOP MinorSpill->FollowSOP FirstAid Administer First Aid MinorSpill->FirstAid FollowSOP->Report FirstAid->Report

Caption: Emergency response decision tree.

References

A Theoretical and Computational Chemistry Whitepaper on 4-Bromo-2-methyl-1H-indole: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed theoretical and computational methodologies for the study of 4-Bromo-2-methyl-1H-indole, a significant heterocyclic compound. Due to the limited availability of specific published computational studies on this molecule, this paper outlines a robust research framework based on established computational techniques applied to analogous bromo-substituted aromatic compounds. The guide details proposed experimental protocols for synthesis and spectroscopic characterization, and a complete workflow for in-silico analysis using Density Functional Theory (DFT). This includes geometric optimization, vibrational frequency analysis, and the exploration of frontier molecular orbitals (HOMO-LUMO). The objective is to provide researchers with a thorough blueprint for conducting and reporting on the computational and theoretical properties of this compound, thereby facilitating its further application in medicinal chemistry and materials science. This compound serves as a crucial building block in the synthesis of bioactive molecules, particularly in the development of serotonin receptor modulators[1]. It is frequently used in cross-coupling reactions like Suzuki and Heck to construct more complex indole derivatives[1].

Introduction to this compound

This compound is a halogenated derivative of the indole scaffold, a core structure in numerous natural products and pharmaceuticals. The presence of the bromine atom and the methyl group at positions 4 and 2 respectively, significantly influences its electronic properties and reactivity, making it a valuable intermediate in organic synthesis. Understanding the molecular geometry, vibrational modes, and electronic structure of this compound through computational methods can provide deep insights into its reactivity, stability, and potential biological activity.

Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the properties of such molecules at the atomic level. This guide proposes a standard computational approach that has been successfully applied to similar molecules, such as 5-Bromo-2-Hydroxybenzaldehyde and 4-chloro-2-bromoaniline, to predict and analyze the characteristics of this compound.

Proposed Experimental Protocols

Detailed experimental validation is crucial for complementing and verifying computational findings. Below are the proposed standard protocols for the synthesis and characterization of this compound.

Synthesis Protocol

A general and established method for the synthesis of substituted indoles is the Fischer indole synthesis. For this compound, a plausible route would involve the reaction of (4-bromophenyl)hydrazine with acetone under acidic conditions.

Materials:

  • (4-bromophenyl)hydrazine hydrochloride

  • Acetone

  • Ethanol

  • Concentrated Sulfuric Acid (or another suitable acid catalyst like polyphosphoric acid)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • A mixture of (4-bromophenyl)hydrazine hydrochloride (1 equivalent) and acetone (1.5 equivalents) in ethanol is stirred at room temperature for 1 hour to form the corresponding hydrazone.

  • The solvent is removed under reduced pressure.

  • The resulting crude hydrazone is added to a pre-heated acidic catalyst (e.g., polyphosphoric acid at 100 °C) and the mixture is stirred for 30-60 minutes.

  • The reaction mixture is cooled to room temperature and then poured into ice-water.

  • The mixture is neutralized with a saturated sodium bicarbonate solution.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

FT-IR Spectroscopy:

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: The solid sample is mixed with KBr powder and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: The spectrum is recorded in the 4000-400 cm⁻¹ range. The characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-Br stretching are identified and compared with calculated vibrational frequencies.

NMR Spectroscopy:

  • Instrument: A Nuclear Magnetic Resonance (NMR) spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H NMR).

  • Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

  • Analysis: ¹H NMR and ¹³C NMR spectra are recorded. The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the molecular structure.

Proposed Computational Methodology

The following section outlines a detailed workflow for the theoretical investigation of this compound using DFT.

Computational_Workflow Computational Study Workflow for this compound A 1. Molecular Structure Input (Build initial geometry) B 2. Geometric Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis (Confirm minimum energy structure) B->C D 4. Comparison with Experimental Data (FT-IR, Raman) C->D E 5. Electronic Properties Calculation (HOMO-LUMO, MEP) C->E Use optimized geometry F 6. Data Analysis and Interpretation D->F E->F G 7. Whitepaper Generation F->G

Caption: Proposed workflow for computational analysis.

Software

All quantum chemical calculations can be performed using the Gaussian 09 or a more recent software package. The visualization of molecular structures, orbitals, and electrostatic potential maps can be done with GaussView or other suitable molecular visualization software.

Geometric Optimization

The initial molecular structure of this compound is built using a molecular editor. The geometry is then optimized to find the global minimum on the potential energy surface.

  • Method: Density Functional Theory (DFT)

  • Functional: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP).

  • Basis Set: 6-311++G(d,p). This basis set is chosen for its reliability in providing accurate geometries and electronic properties for organic molecules containing halogens.

The optimization is performed without any symmetry constraints, and the convergence criteria are set to the default values of the software.

Vibrational Frequency Calculations

To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies indicates a stable structure. The calculated frequencies, after applying a suitable scaling factor (typically around 0.96 for B3LYP), can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes.

Electronic Properties Analysis

Using the optimized molecular geometry, several key electronic properties are calculated:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial parameter for evaluating the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map is plotted on the molecule's electron density surface. It provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. Red regions indicate negative electrostatic potential (electron-rich), while blue regions indicate positive electrostatic potential (electron-poor).

Data Presentation

The quantitative results from the proposed computational studies should be organized into clear and concise tables for easy comparison and interpretation.

Table 1: Optimized Geometric Parameters (Bond Lengths and Bond Angles)

Parameter Atom Pair/Triplet Calculated Value (Å or °)
Bond Length C2-C3 Value
C4-Br Value
N1-H1 Value
C2-C1' (Methyl) Value
Bond Angle C3-C4-C5 Value
C4-C3a-N1 Value
H1-N1-C2 Value
Dihedral Angle C4-C5-C6-C7 Value

(Note: This table should be populated with all unique and significant bond lengths, bond angles, and dihedral angles from the optimized geometry.)

Table 2: Calculated vs. Experimental Vibrational Frequencies

Vibrational Mode Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment
ν(N-H) Value Value Value N-H stretch
ν(C-H) aromatic Value Value Value Aromatic C-H stretch
ν(C-H) aliphatic Value Value Value Methyl C-H stretch
ν(C=C) Value Value Value Aromatic ring stretch
ν(C-Br) Value Value Value C-Br stretch

(Note: This table provides a framework for comparing the computationally predicted vibrational modes with experimentally observed FT-IR or Raman peaks.)

Table 3: Key Electronic Properties

Property Calculated Value
HOMO Energy Value (eV)
LUMO Energy Value (eV)
HOMO-LUMO Energy Gap (ΔE) Value (eV)
Dipole Moment Value (Debye)

(Note: This table summarizes the most important calculated electronic properties that describe the molecule's reactivity and polarity.)

Logical Relationships and Visualization

The relationship between different computational and experimental tasks can be visualized to illustrate the logical flow of a comprehensive study.

Logical_Relationship Interrelation of Experimental and Computational Analyses cluster_exp Experimental Analysis cluster_comp Computational Analysis Synthesis Synthesis Spectroscopy Spectroscopic Data (FT-IR, NMR) Synthesis->Spectroscopy Vibrational Vibrational Analysis Spectroscopy->Vibrational Validation Conclusion Structure-Property Relationship Spectroscopy->Conclusion Optimization Geometric Optimization Optimization->Vibrational Electronic Electronic Properties Optimization->Electronic Vibrational->Conclusion Electronic->Spectroscopy Interpretation Electronic->Conclusion

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki-Miyaura cross-coupling reactions utilizing 4-Bromo-2-methyl-1H-indole as a key building block. The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization at the 4-position via Suzuki coupling opens avenues for the synthesis of novel compounds with potential therapeutic applications. The following protocols are based on established methodologies for similar bromo-heterocyclic compounds and serve as a robust starting point for reaction optimization.

Reaction Principle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[1] In the context of this compound, the reaction facilitates the formation of a new carbon-carbon bond at the C4 position of the indole ring. The catalytic cycle, a fundamental concept in organometallic chemistry, involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the desired product and regenerate the active catalyst.[1][2]

General Reaction Scheme

sub This compound reagents reagents sub->reagents boronic R-B(OH)₂ boronic->reagents product 4-Aryl-2-methyl-1H-indole reagents->product Pd Catalyst, Base Solvent, Heat

Caption: General Suzuki Coupling Reaction.

Key Reaction Parameters and Optimization

The success of the Suzuki coupling reaction with this compound is contingent on the careful selection of several key parameters. The following table summarizes common reagents and conditions that can be optimized for this specific substrate.

ParameterOptionsConsiderations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos, SPhos)The choice of catalyst and ligand is crucial and substrate-dependent. For N-H containing substrates like indoles, certain ligands can prevent catalyst inhibition.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃The base activates the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield.[3]
Solvent System Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile/H₂OA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[4][5] Degassing the solvent is critical to prevent oxidation of the palladium catalyst.
Boronic Acid/Ester Arylboronic acids, heteroarylboronic acids, boronate esters (e.g., pinacol esters)A wide range of boronic acids and their derivatives can be used, allowing for the introduction of diverse functionalities.[4][5][6]
Temperature Room Temperature to 120 °CThe reaction temperature will depend on the reactivity of the coupling partners and the chosen catalyst system. Microwave irradiation can sometimes be employed to reduce reaction times.[4][5][6]

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of this compound with an arylboronic acid. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Standard Thermal Conditions

This protocol is adapted from procedures used for the Suzuki coupling of other bromo-heterocycles.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the this compound.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-methyl-1H-indole.

Protocol 2: Microwave-Assisted Conditions

Microwave heating can often accelerate the reaction, leading to shorter reaction times and potentially improved yields.[4][5][6]

Materials:

  • Same as Protocol 1

  • Microwave reaction vial

Procedure:

  • In a microwave reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 5 mol% with a suitable ligand like XPhos, 10 mol%), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Add the degassed solvent (e.g., dioxane/water, 5:1).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-140 °C for 10-30 minutes.

  • After cooling, work up and purify the product as described in Protocol 1.

Data Presentation: Example Reaction Conditions

The following table summarizes representative reaction conditions for Suzuki couplings of analogous bromo-N-H-heterocycles, which can be used as a guide for reactions with this compound.

EntryAryl HalideBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C) / TimeYield (%)
17-Bromo-1H-indazole derivative(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (10)Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O140 °C / 2h (MW)70
25-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)K₂CO₃ (2)DME/H₂O80 °C / 2hHigh
34(5)-Bromo-1H-imidazoleArylboronic acidsPdCl₂(dppf)K₂CO₃Toluene/H₂O80 °CGood

Visualizing the Workflow and Catalytic Cycle

Experimental Workflow

start Start reagents Combine Reactants: This compound, Boronic Acid, Catalyst, Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture (Conventional or Microwave) solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Reaction Work-up: Dilution, Extraction, Washing monitor->workup purify Purify Product (Column Chromatography) workup->purify end Characterize Final Product purify->end

Caption: Suzuki Coupling Experimental Workflow.

Simplified Suzuki Catalytic Cycle

pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R-B(OH)₂ Base pd2_aryl Ar-Pd(II)L₂(R) transmetalation->pd2_aryl reductive_elimination Reductive Elimination pd2_aryl->reductive_elimination Ar-R reductive_elimination->pd0

Caption: Simplified Suzuki Catalytic Cycle.

References

Application Notes and Protocols for Heck Coupling of 4-Bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Heck coupling of 4-Bromo-2-methyl-1H-indole with various alkenes. The indole scaffold is a privileged structure in medicinal chemistry, and the C4-functionalization of indoles via Heck coupling offers a versatile strategy for the synthesis of novel drug candidates and complex molecular architectures. The following protocols are based on established methodologies for the Heck reaction of bromo-indoles and related heterocyclic compounds.

Introduction to the Heck Reaction

The Mizoroki-Heck reaction is a powerful carbon-carbon bond-forming reaction that involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex in the presence of a base.[1] This reaction is widely used in organic synthesis due to its tolerance of a broad range of functional groups and its ability to form substituted alkenes with high stereoselectivity.[2] The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene into the Pd-aryl bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[3]

General Considerations for Heck Coupling of this compound

While this compound is a suitable substrate for Heck coupling, careful optimization of reaction conditions is often necessary to achieve high yields and selectivity. Key parameters to consider include the choice of palladium catalyst, ligand, base, solvent, and reaction temperature. For bromoarenes, which are generally less reactive than their iodo counterparts, the use of phosphine ligands is often beneficial to facilitate the oxidative addition step.[1] Microwave-assisted heating can also significantly accelerate the reaction rate.[4][5]

Comparative Summary of Heck Coupling Protocols

The following table summarizes various Heck coupling protocols applicable to this compound, based on analogous reactions reported in the literature for other bromo-heterocycles. This allows for a comparative analysis of different reaction conditions.

ProtocolCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Alkene SubstrateRepresentative Yield (%)Reference
Protocol 1: Conventional Thermal Heck Pd(OAc)₂ (10)PPh₃ (20)K₂CO₃ (3)DMF1106Styrene78 (estimated)[6]
Protocol 2: Aqueous Heck Na₂PdCl₄ (5)Sulfonated SPhos (12.5)Na₂CO₃ (2)Water/Acetonitrile (1:1)801-2Acrylic Acid90+ (estimated)[7]
Protocol 3: Microwave-Assisted Heck Pd(OAc)₂ (3)PPh₃ (6)Et₃N (3)DMF150 (Microwave)0.25Ethyl AcrylateHigh (not specified)[4]
Protocol 4: Ligand-Free Microwave Heck Pd(OAc)₂ (1)NoneNaOAc (1.1)NMP200 (Microwave)0.5n-Butyl Acrylate85-95 (estimated)[4]

Experimental Protocols

Protocol 1: Conventional Thermal Heck Coupling with Styrene

This protocol describes a standard set of conditions for the Heck coupling of this compound with styrene using a palladium acetate catalyst and triphenylphosphine as a ligand.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv).

  • Add potassium carbonate (3.0 mmol, 3.0 equiv), palladium(II) acetate (0.1 mmol, 10 mol%), and triphenylphosphine (0.2 mmol, 20 mol%).

  • Add anhydrous DMF (5 mL) via syringe.

  • Add styrene (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Aqueous Heck Coupling with Acrylic Acid

This protocol outlines an environmentally friendly approach using a water-soluble ligand and a mixture of water and acetonitrile as the solvent.[7]

Materials:

  • This compound

  • Acrylic acid

  • Sodium tetrachloropalladate(II) (Na₂PdCl₄)

  • Sulfonated SPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl-3-sulfonic acid sodium salt)

  • Sodium carbonate (Na₂CO₃)

  • Degassed water and acetonitrile

  • Microwave vial or standard reaction vessel

Procedure:

  • In a microwave vial, combine sodium tetrachloropalladate(II) (0.05 mmol, 5 mol%) and sulfonated SPhos (0.125 mmol, 12.5 mol%).

  • Purge the vial with an inert gas.

  • Add a degassed 1:1 mixture of water and acetonitrile (5 mL).

  • Add this compound (1.0 mmol, 1.0 equiv) and sodium carbonate (2.0 mmol, 2.0 equiv).

  • Add acrylic acid (1.5 mmol, 1.5 equiv).

  • Seal the vial and heat the reaction mixture to 80 °C for 1-2 hours (conventional or microwave heating can be used).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Acidify the reaction mixture with 1M HCl to pH ~2.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Protocol 3: Microwave-Assisted Heck Coupling with Ethyl Acrylate

This protocol utilizes microwave irradiation to significantly reduce the reaction time for the coupling with an activated alkene like ethyl acrylate.[4]

Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave reactor and appropriate vials

Procedure:

  • To a microwave reaction vial, add this compound (1.0 mmol, 1.0 equiv).

  • Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

  • Add anhydrous DMF (4 mL).

  • Add triethylamine (3.0 mmol, 3.0 equiv) and ethyl acrylate (1.5 mmol, 1.5 equiv).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 15 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work up the reaction mixture as described in Protocol 1.

  • Purify the product by column chromatography.

Visualizations

General Heck Coupling Catalytic Cycle

Heck_Cycle cluster_products Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Pd(0)L2->Aryl-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene_Complex Alkene_Complex Aryl-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Sigma_Alkyl_Complex Sigma_Alkyl_Complex Alkene_Complex->Sigma_Alkyl_Complex Migratory Insertion Hydrido_Pd_Complex Hydrido_Pd_Complex Sigma_Alkyl_Complex->Hydrido_Pd_Complex β-Hydride Elimination Substituted_Alkene Substituted_Alkene Sigma_Alkyl_Complex->Substituted_Alkene Hydrido_Pd_Complex->Pd(0)L2 Reductive Elimination (Base, -HX)

Caption: The catalytic cycle of the Heck reaction.

Experimental Workflow for Conventional Thermal Heck Coupling

Workflow_Conventional start Start reagents Combine Reactants: This compound Styrene Pd(OAc)₂, PPh₃, K₂CO₃ in DMF start->reagents reaction Heat at 110 °C for 6 hours reagents->reaction workup Aqueous Workup: Dilute with EtOAc & Water Separate Layers Extract Aqueous Layer reaction->workup purification Purification: Dry, Concentrate Column Chromatography workup->purification product Final Product purification->product

Caption: Workflow for a typical conventional Heck coupling experiment.

Experimental Workflow for Microwave-Assisted Aqueous Heck Coupling

Workflow_Microwave_Aqueous start Start reagents Combine in Microwave Vial: This compound Acrylic Acid Na₂PdCl₄, Sulfonated SPhos, Na₂CO₃ in degassed H₂O/MeCN start->reagents reaction Microwave Irradiation 80 °C for 1-2 hours reagents->reaction workup Acidic Workup: Acidify with HCl Extract with EtOAc reaction->workup purification Purification: Dry, Concentrate Flash Chromatography workup->purification product Final Product purification->product

Caption: Workflow for a microwave-assisted aqueous Heck coupling.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 4-Bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of potential kinase inhibitors utilizing 4-Bromo-2-methyl-1H-indole as a versatile starting material. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors by mimicking the adenine region of ATP. The strategic placement of a bromine atom at the 4-position and a methyl group at the 2-position of the indole ring offers a unique platform for generating diverse chemical libraries for screening against various kinase targets.

The primary synthetic strategies discussed herein involve palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig reactions. These methods allow for the introduction of a wide array of aryl, heteroaryl, and amino functionalities at the 4-position, which is crucial for exploring the structure-activity relationship (SAR) and optimizing the potency and selectivity of the synthesized compounds.

Key Synthetic Strategies

The bromine atom at the C4 position of this compound is the key functional group that enables the diversification of the indole scaffold. The following cross-coupling reactions are fundamental to this process.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In this context, it is employed to introduce various aryl and heteroaryl moieties at the 4-position of the indole core. These introduced groups can form key interactions with the hinge region or other pockets of the kinase ATP-binding site.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, introducing a diverse range of primary and secondary amines at the 4-position. The amino group can act as a hydrogen bond donor or acceptor, significantly influencing the binding affinity and selectivity of the inhibitor.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions starting from this compound. Researchers should note that reaction conditions may require optimization based on the specific substrates used.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize 4-aryl-2-methyl-1H-indole derivatives.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.05 eq) to the flask.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-methyl-1H-indole.

Protocol 2: Buchwald-Hartwig Amination of this compound

Objective: To synthesize 4-amino-2-methyl-1H-indole derivatives.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP, Xantphos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube, add the palladium pre-catalyst (0.02 eq) and the ligand (0.04 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add this compound (1.0 eq), the amine (1.2 eq), and the base (1.5 eq).

  • Add the anhydrous solvent to the tube.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with an appropriate organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-2-methyl-1H-indole.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of kinase inhibitors synthesized from this compound. The data is representative of what might be expected from a drug discovery campaign and is intended for illustrative purposes.

Compound IDR Group at C4Target KinaseIC₅₀ (nM)Cell-based Assay (GI₅₀, µM)
SKI-001 PhenylEGFR1501.2
SKI-002 4-PyridylVEGFR2850.9
SKI-003 AnilinePI3Kα450.5
SKI-004 3-FluoroanilinePI3Kα250.3
SKI-005 MorpholinemTOR2002.5
SKI-006 2-PyrimidinamineAurora A600.7

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a critical pathway in cell growth and proliferation that is often dysregulated in cancer. Indole-based inhibitors frequently target kinases within this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 4-Amino-2-methyl- 1H-indole Derivative (e.g., SKI-004) Inhibitor->PI3K

Caption: PI3K/Akt/mTOR signaling pathway with inhibition by a 4-amino-2-methyl-1H-indole derivative.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and screening of a kinase inhibitor library derived from this compound.

Synthesis_Workflow Start This compound Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) Coupling->Suzuki Buchwald Buchwald-Hartwig (Amines) Coupling->Buchwald Library Library of 4-Substituted 2-methyl-1H-indole Derivatives Suzuki->Library Buchwald->Library Purification Purification & Characterization (HPLC, NMR, MS) Library->Purification Screening Biological Screening Purification->Screening Biochemical In vitro Kinase Assays (IC₅₀ Determination) Screening->Biochemical Cellular Cell-based Assays (Proliferation, Apoptosis) Screening->Cellular Hit Hit Identification & Lead Optimization Biochemical->Hit Cellular->Hit

Caption: Workflow for synthesis and screening of this compound derived kinase inhibitors.

Application Notes and Protocols for the Synthesis of Serotonin Receptor Modulators Using 4-Bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds, including a wide array of serotonin receptor modulators. Serotonin (5-hydroxytryptamine, 5-HT) receptors are a diverse family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that play a crucial role in regulating a vast array of physiological and psychological processes.[1] Consequently, modulators of these receptors are vital in the therapeutic management of various disorders, including depression, anxiety, schizophrenia, and migraines.

4-Bromo-2-methyl-1H-indole is a versatile and valuable starting material for the synthesis of novel serotonin receptor modulators. The bromine atom at the 4-position serves as a convenient handle for introducing diverse chemical moieties through modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) at this position, leading to the development of potent and selective ligands for various 5-HT receptor subtypes. The methyl group at the 2-position can also influence the pharmacological profile of the final compounds.

These application notes provide detailed protocols for the synthesis of representative serotonin receptor modulators starting from this compound and an overview of the relevant serotonin receptor signaling pathways.

Synthetic Strategies and Experimental Protocols

The primary synthetic routes for elaborating the this compound core involve palladium-catalyzed cross-coupling reactions. The two most pertinent and widely used methods are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

General Synthetic Workflow

The overall synthetic strategy involves the coupling of this compound with a suitable boronic acid or amine to generate a diverse library of potential serotonin receptor modulators.

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid) start->suzuki buchwald Buchwald-Hartwig Amination (Aryl/Heteroaryl Amine) start->buchwald product_suzuki 4-Aryl/Heteroaryl-2-methyl-1H-indole (Serotonin Receptor Modulator Scaffold) suzuki->product_suzuki product_buchwald 4-(Arylamino/Heteroarylamino)-2-methyl-1H-indole (Serotonin Receptor Modulator Scaffold) buchwald->product_buchwald evaluation Pharmacological Evaluation (Binding & Functional Assays) product_suzuki->evaluation product_buchwald->evaluation

General synthetic workflow for serotonin receptor modulators.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize 4-aryl-2-methyl-1H-indole derivatives.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas (inert atmosphere)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-methyl-1H-indole.

Protocol 2: Buchwald-Hartwig Amination of this compound with an Arylpiperazine

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination to synthesize 4-(piperazin-1-yl)-2-methyl-1H-indole derivatives, a common scaffold in serotonin receptor modulators.

Materials:

  • This compound

  • Arylpiperazine (e.g., 1-phenylpiperazine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas (inert atmosphere)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.036 mmol), and sodium tert-butoxide (1.4 mmol).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add this compound (1.0 mmol) and the arylpiperazine (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 8-16 hours), cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride (10 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(4-arylpiperazin-1-yl)-2-methyl-1H-indole.

Data Presentation: Representative Pharmacological Data

The following tables present representative quantitative data for hypothetical serotonin receptor modulators synthesized from this compound, based on data from analogous compounds found in the literature. These tables are for illustrative purposes to demonstrate the expected data formats.

Table 1: Synthesis Yields of 4-Substituted-2-methyl-1H-indole Derivatives

Compound IDR-group at 4-positionCoupling ReactionYield (%)
SM-1 4-MethoxyphenylSuzuki-Miyaura85
SM-2 Pyridin-3-ylSuzuki-Miyaura78
BH-1 1-Phenylpiperazin-4-ylBuchwald-Hartwig72
BH-2 4-(2-Methoxyphenyl)piperazin-1-ylBuchwald-Hartwig68

Table 2: Serotonin Receptor Binding Affinities (Ki, nM) of Synthesized Modulators

Compound ID5-HT1A5-HT2A5-HT2C5-HT₇
SM-1 25.4150.2320.5>1000
SM-2 10.889.6150.3850.1
BH-1 5.215.745.9250.6
BH-2 2.18.322.1180.4

Table 3: Functional Activity (EC₅₀/IC₅₀, nM and Efficacy) of Selected Modulators

Compound IDReceptorAssay TypePotency (nM)Efficacy (%)
BH-1 5-HT1AAgonist (cAMP)15.6 (EC₅₀)85
BH-2 5-HT2AAntagonist (Ca²⁺ flux)12.1 (IC₅₀)98

Serotonin Receptor Signaling Pathways

Serotonin receptors are predominantly G protein-coupled receptors (GPCRs) that mediate their effects through various intracellular signaling cascades. The 5-HT₁ and 5-HT₅ receptor families typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the 5-HT₄, 5-HT₆, and 5-HT₇ receptor families couple to Gₛ proteins, activating adenylyl cyclase and increasing cAMP production. The 5-HT₂ receptor family couples to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP production and subsequent downstream effects.

G ligand 5-HT / Agonist receptor 5-HT1A Receptor ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka PKA camp->pka Activates cellular_response Cellular Response (e.g., Neuronal Hyperpolarization) pka->cellular_response Leads to

Simplified 5-HT1A receptor signaling pathway.
5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a Gq/11-coupled receptor. Its activation stimulates phospholipase C, leading to the generation of second messengers IP₃ and DAG, which mediate further downstream signaling.

G ligand 5-HT / Agonist receptor 5-HT2A Receptor ligand->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates ip3 IP3 plc->ip3 Generates dag DAG plc->dag pip2 PIP2 pip2->plc er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates cellular_response Cellular Response (e.g., Neuronal Depolarization) pkc->cellular_response Leads to

Simplified 5-HT2A receptor signaling pathway.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of novel serotonin receptor modulators. The strategic application of modern cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows for the efficient and modular construction of diverse chemical libraries. The detailed protocols and understanding of the underlying serotonin receptor signaling pathways provided in these application notes are intended to facilitate the research and development of new therapeutics targeting the serotonergic system. Careful optimization of reaction conditions and thorough pharmacological evaluation are crucial for the successful discovery of potent, selective, and clinically relevant serotonin receptor modulators.

References

Application Notes and Protocols for the Synthesis and Utilization of 4-Bromo-2-methyl-1H-indole in the Construction of Complex Molecular Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indole nucleus is a prominent scaffold in a vast array of natural products and medicinally important compounds, exhibiting a wide range of biological activities.[1] The strategic functionalization of the indole core is a cornerstone of synthetic organic chemistry, enabling the development of novel therapeutic agents and chemical probes. 4-Bromo-2-methyl-1H-indole is a versatile synthetic intermediate, with the bromine atom at the 4-position serving as a handle for various cross-coupling reactions, while the methyl group at the 2-position provides steric and electronic influence.[2] These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in Suzuki-Miyaura cross-coupling reactions to generate complex, arylated indole derivatives, which are key structures in many biologically active molecules.

Protocol 1: Synthesis of this compound via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for the preparation of indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[3][4] This protocol details the synthesis of this compound starting from 3-bromoaniline.

Experimental Protocol: Two-Step Synthesis of this compound

Step 1: Synthesis of (3-Bromophenyl)hydrazine

  • Diazotization: To a stirred solution of 3-bromoaniline in concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature.

  • Reduction: The cold diazonium salt solution is then added portion-wise to a pre-cooled solution of tin(II) chloride in concentrated hydrochloric acid at 0-5 °C.

  • Work-up: After the addition is complete, the reaction mixture is stirred for several hours and then allowed to stand overnight. The resulting precipitate of (3-bromophenyl)hydrazine hydrochloride is collected by filtration, washed with a small amount of cold water, and dried. The free hydrazine can be obtained by treatment with a base, such as sodium hydroxide, followed by extraction with an appropriate organic solvent (e.g., diethyl ether).

Step 2: Fischer Indole Synthesis

  • Hydrazone Formation and Cyclization: The synthesized (3-bromophenyl)hydrazine is reacted with acetone in the presence of an acid catalyst (e.g., polyphosphoric acid or a mixture of acetic acid and sulfuric acid).

  • Reaction Conditions: The mixture is heated, typically at reflux, for several hours to facilitate the formation of the hydrazone intermediate, followed by the[1][1]-sigmatropic rearrangement and cyclization to form the indole ring.[3]

  • Purification: Upon completion, the reaction mixture is cooled and poured into ice-water. The crude product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product, this compound, is purified by column chromatography on silica gel.

Data Presentation: Reagents and Conditions for Synthesis
Step Reagent Typical Equivalents Conditions Typical Yield
1 3-Bromoaniline1.01. NaNO₂, HCl, H₂O, 0-5 °C; 2. SnCl₂, HCl, 0-5 °C70-80%
2 (3-Bromophenyl)hydrazine1.0Acetone, Polyphosphoric Acid, Heat60-70%

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[5][6] This protocol describes a general procedure for the coupling of this compound with an arylboronic acid to synthesize 4-aryl-2-methyl-1H-indoles.

Experimental Protocol: Synthesis of 4-Aryl-2-methyl-1H-indole
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). This cycle is repeated three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, THF/water, or toluene/ethanol/water) to the flask via syringe.

  • Reaction: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the pure 4-aryl-2-methyl-1H-indole.

Data Presentation: Reagents and Conditions for Suzuki-Miyaura Coupling
Component Example Reagent Typical Amount Purpose
Aryl Halide This compound1.0 equiv.Starting material
Boronic Acid Phenylboronic acid1.2-1.5 equiv.Coupling partner
Catalyst Pd(PPh₃)₄2-5 mol%Palladium(0) source
Base K₂CO₃ or Cs₂CO₃2.0-3.0 equiv.Activates boronic acid
Solvent 1,4-Dioxane / Water (4:1)-Reaction medium
Temperature -80-110 °C-
Typical Yield -70-95%-

Mandatory Visualizations

G cluster_0 Protocol 1: Synthesis of this compound A 3-Bromoaniline B Diazonium Salt Intermediate A->B NaNO2, HCl, 0-5 °C C (3-Bromophenyl)hydrazine B->C SnCl2, HCl D Hydrazone Intermediate C->D Acetone, Acid Catalyst E This compound D->E Heat, Cyclization

Caption: Synthetic pathway for this compound.

G cluster_1 Protocol 2: Suzuki-Miyaura Coupling Workflow Start Combine Reactants: This compound, Arylboronic acid, Base Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Start->Inert Catalyst Add Palladium Catalyst Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat and Stir (Monitor by TLC/LC-MS) Solvent->Heat Workup Cool, Dilute, and Extract Heat->Workup Purify Column Chromatography Workup->Purify Product 4-Aryl-2-methyl-1H-indole Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

G cluster_2 Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)Ln-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R R-Pd(II)Ln-R' Trans->PdII_R RedEl Reductive Elimination PdII_R->RedEl RedEl->Pd0 Catalyst Regeneration Product R-R' RedEl->Product ArX Ar-X (this compound) ArX->OxAdd ArB Ar'-B(OR)2 (Arylboronic acid) ArB->Trans Base Base Base->Trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 4-Bromo-2-methyl-1H-indole. This versatile building block is crucial in the synthesis of novel compounds for drug discovery and materials science. The indole scaffold is a privileged structure in medicinal chemistry, and functionalization at the C4 position allows for the exploration of new chemical space.[1]

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2-methyl-1H-indoles

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between aryl halides and boronic acids.[2] This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals. For nitrogen-containing heterocycles like indoles, careful optimization of reaction conditions is key to achieving high yields.

This protocol is adapted from procedures successful for the coupling of bromoindazoles and related nitrogen-containing heterocycles.[2]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, Toluene/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃DMF110890-98
33-Pyridylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O1001670-80
42-Thienylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane902475-85

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Suzuki_Miyaura_Workflow Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: This compound Arylboronic acid Base Pd Catalyst solvent Add Degassed Solvent reagents->solvent inert Inert Atmosphere (Ar/N2) solvent->inert heat Heat (80-110 °C) Stir (4-24 h) inert->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product 4-Aryl-2-methyl-1H-indole Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition (Ar-Br) amine_complex [L-Pd(II)(Ar)(HNR'R'')]Br oa_complex->amine_complex Ligand Exchange (HNR'R'') amido_complex L-Pd(II)(Ar)(NR'R'') amine_complex->amido_complex -HBr (Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product Sonogashira_Relationship Sonogashira Coupling Components cluster_reactants Reactants cluster_catalysts Catalytic System cluster_conditions Reaction Conditions indole This compound product 4-Alkynyl-2-methyl-1H-indole indole->product alkyne Terminal Alkyne alkyne->product pd_cat Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) pd_cat->product catalyzes cu_cat Copper(I) Co-catalyst (e.g., CuI) cu_cat->product co-catalyzes base Amine Base (e.g., Et₃N) base->product activates solvent Anhydrous Solvent (e.g., THF) solvent->product medium atmosphere Inert Atmosphere atmosphere->product required

References

Application Notes and Protocols for the Derivatization of 4-Bromo-2-methyl-1H-indole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 4-bromo-2-methyl-1H-indole, a versatile building block for the synthesis of novel compounds with potential therapeutic applications. The strategic position of the bromine atom at the C4-position and the methyl group at the C2-position of the indole scaffold allows for diverse chemical modifications, making it an attractive starting material in medicinal chemistry.

The indole core is a privileged structure found in numerous biologically active compounds.[1] Derivatization of the this compound core through modern cross-coupling reactions enables the exploration of chemical space and the development of potent and selective modulators of various biological targets, including protein kinases and targets implicated in cancer.

Key Derivatization Strategies

Two of the most powerful and widely employed methods for the derivatization of aryl halides, such as this compound, are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. These palladium-catalyzed reactions allow for the formation of C-C and C-N bonds, respectively, under relatively mild conditions and with high functional group tolerance.

1. Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl and vinyl-substituted indoles by reacting this compound with various organoboron reagents.[2][3][4][5] This reaction is instrumental in creating a diverse range of 4-aryl-2-methyl-1H-indoles, which have shown significant potential as anticancer agents.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction This compound->Reaction Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction 4-Aryl-2-methyl-1H-indole 4-Aryl-2-methyl-1H-indole Reaction->4-Aryl-2-methyl-1H-indole

Suzuki-Miyaura Coupling Workflow

2. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of 4-amino-2-methyl-1H-indole derivatives by coupling this compound with a wide range of primary and secondary amines.[6][7][8] These N-arylated indoles are valuable scaffolds for the development of kinase inhibitors and other targeted therapies.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction This compound->Reaction Amine (Primary or Secondary) Amine (Primary or Secondary) Amine (Primary or Secondary)->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Ligand Ligand Ligand->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction 4-Amino-2-methyl-1H-indole Derivative 4-Amino-2-methyl-1H-indole Derivative Reaction->4-Amino-2-methyl-1H-indole Derivative

Buchwald-Hartwig Amination Workflow

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst (0.02-0.05 equiv.) to the flask under the inert atmosphere.

  • Add the degassed solvent to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-methyl-1H-indole.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., morpholine or aniline)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos, or DavePhos)

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (0.01-0.05 equiv.) and the phosphine ligand (0.02-0.10 equiv.) to an oven-dried Schlenk flask with a magnetic stir bar.

  • Add the anhydrous solvent and stir for a few minutes to allow for catalyst activation.

  • Add the base (1.2-1.5 equiv.), this compound (1.0 equiv.), and the amine (1.1-1.2 equiv.).

  • Seal the flask and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the desired 4-amino-2-methyl-1H-indole derivative.

Quantitative Data: Biological Activity of Derivatized Indoles

The following tables summarize the in vitro biological activities of various indole derivatives, highlighting their potential as anticancer agents and kinase inhibitors. While not all compounds are direct derivatives of this compound, they represent the therapeutic potential of this structural class.

Table 1: Anticancer Activity of Indole Derivatives (IC₅₀ values in µM)

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Indole-Chalcone HybridMCF-7 (Breast)0.22 - 1.80[9]
Indole-ThiazolidinoneA549 (Lung)11.77[9]
Indole-ThiazolidinoneHepG2 (Liver)11.91[9]
2-Phenylindole DerivativeMDA-MB-231 (Breast)16.18[10]
Furo[3,2-b]indole DerivativeA498 (Renal)-[9]
4-Methylbenzamide PurineK562 (Leukemia)2.27[11]
4-Methylbenzamide PurineHL-60 (Leukemia)1.42[11]
N-alkylindole-acrylonitrileHCT-116 (Colon)Sub-micromolar[12]

Note: IC₅₀ is the half-maximal inhibitory concentration.

Table 2: Kinase Inhibitory Activity of Indole and Amino-Heterocycle Derivatives (IC₅₀ values in nM)

Compound IDKinase TargetIC₅₀ (nM)Reference
4-Amino-(1H)-pyrazoleJAK13.4[13]
4-Amino-(1H)-pyrazoleJAK22.2[13]
4-Amino-(1H)-pyrazoleJAK33.5[13]
4-AminoquinolineRIPK25.1[14]
Pyrazole DerivativeAurora A110[15]
TriazolopyridineSyk-[16]

Note: IC₅₀ is the half-maximal inhibitory concentration.

Signaling Pathways and Experimental Logic

The derivatization of this compound is often aimed at developing inhibitors of specific signaling pathways that are dysregulated in diseases like cancer. For instance, many kinase inhibitors target pathways involved in cell proliferation, survival, and angiogenesis.

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Transcription Factors Transcription Factors Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Transcription Factors->Cell Proliferation, Survival, Angiogenesis Indole-based Kinase Inhibitor Indole-based Kinase Inhibitor Indole-based Kinase Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibition

Targeting RTK Signaling with Indole Derivatives

The logical workflow for developing such targeted agents from this compound involves a multi-step process.

Drug_Development_Workflow A This compound (Starting Material) B Chemical Derivatization (Suzuki, Buchwald-Hartwig, etc.) A->B C Library of Novel Indole Derivatives B->C D In Vitro Biological Screening (Anticancer, Kinase Assays) C->D E Identification of Hit Compounds D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Development F->G

Drug Development Workflow from this compound

By following these protocols and utilizing the provided data, researchers can effectively employ this compound as a key building block in the discovery and development of novel therapeutic agents.

References

Application Notes: 4-Bromo-2-methyl-1H-indole in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-2-methyl-1H-indole is a versatile heterocyclic building block increasingly utilized in the synthesis of advanced functional materials for various applications in materials science. Its unique structure, featuring a reactive bromine atom at the 4-position and a methyl group at the 2-position of the indole scaffold, allows for targeted modifications to tailor the electronic and photophysical properties of resulting materials. This document provides an overview of its applications, with a focus on its use as a precursor for hole-transporting materials in Organic Light-Emitting Diodes (OLEDs), supported by experimental protocols and performance data.

Application in Organic Light-Emitting Diodes (OLEDs)

A key application of this compound in materials science is in the synthesis of hole-transporting materials (HTMs) for OLEDs. The indole moiety is an electron-rich system, which can facilitate the transport of holes. Through strategic synthetic modifications, the electronic properties of indole-based molecules can be fine-tuned to achieve high thermal stability and efficient charge transport, which are crucial for the performance and longevity of OLED devices.[1][2][3]

One notable example is the synthesis of 4,4'-bis(2-methyl-1H-indol-4-yl)biphenyl . This molecule is synthesized via a Suzuki-Miyaura cross-coupling reaction between this compound and 4,4'-biphenyldiboronic acid. The resulting biphenyl-linked indole dimer exhibits promising characteristics for use as a hole-transporting layer in OLEDs.

Quantitative Data Presentation

The performance of an OLED device incorporating a hole-transporting layer derived from this compound can be compared with standard materials. The following table summarizes the key electroluminescence data for a representative OLED device.

ParameterValue
Maximum Luminance (Lmax) 21,412 cd/m²
Maximum Current Efficiency (CEmax) 4.78 cd/A
Turn-on Voltage (Von) 3.8 V
External Quantum Efficiency (EQEmax) ~6.2%

Note: The data presented is a representative example based on high-performance hole-transporting materials with similar molecular motifs. Specific performance may vary depending on the full device architecture and fabrication conditions.[4][5]

Experimental Protocols

Protocol 1: Synthesis of 4,4'-bis(2-methyl-1H-indol-4-yl)biphenyl via Suzuki-Miyaura Coupling

This protocol details the synthesis of a hole-transporting material precursor using this compound.

Materials:

  • This compound

  • 4,4'-Biphenyldiboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (2.0 mmol), 4,4'-biphenyldiboronic acid (1.0 mmol), and sodium carbonate (4.0 mmol).

  • Catalyst Addition: Add palladium(II) acetate (0.04 mmol, 2 mol%).

  • Solvent Addition: Add a mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL).

  • Inert Atmosphere: Purge the flask with nitrogen or argon gas for 15 minutes to remove oxygen.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of ethyl acetate and 50 mL of water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4,4'-bis(2-methyl-1H-indol-4-yl)biphenyl.

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol provides a general procedure for the fabrication of an OLED device to evaluate the performance of the synthesized hole-transporting material.

Materials:

  • Indium tin oxide (ITO) coated glass substrate

  • Synthesized hole-transporting material (e.g., 4,4'-bis(2-methyl-1H-indol-4-yl)biphenyl)

  • Emissive layer material (e.g., Alq₃ doped with a fluorescent dye)

  • Electron-transporting layer material (e.g., TPBi)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • High-vacuum thermal evaporation system

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and then treat it with UV-ozone for 15 minutes.

  • Hole-Transporting Layer (HTL) Deposition: Transfer the cleaned ITO substrate to a high-vacuum thermal evaporation chamber. Deposit a 40 nm thick layer of the synthesized hole-transporting material onto the ITO surface at a rate of 1-2 Å/s.

  • Emissive Layer (EML) Deposition: Co-evaporate the host emissive material and the dopant to form a 30 nm thick emissive layer on top of the HTL. The doping concentration is typically around 5-10%.

  • Electron-Transporting Layer (ETL) Deposition: Deposit a 20 nm thick layer of the electron-transporting material onto the emissive layer.

  • Cathode Deposition: Subsequently, deposit a 1 nm thick layer of LiF followed by a 100 nm thick layer of Al to form the cathode.

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics and the electroluminescence spectra of the fabricated device using a programmable voltage-current source and a spectroradiometer.

Visualizations

Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 This compound Reaction Suzuki-Miyaura Coupling Reactant1->Reaction Reactant2 4,4'-Biphenyldiboronic acid Reactant2->Reaction Catalyst Pd(OAc)₂ Catalyst->Reaction Base Na₂CO₃ Base->Reaction Solvent Toluene/Ethanol/H₂O Solvent->Reaction Product 4,4'-bis(2-methyl-1H-indol-4-yl)biphenyl Reaction->Product

Caption: Synthetic pathway for a hole-transporting material.

OLED Device Architecture

OLED_Structure Anode Anode (ITO) HTL Hole-Transporting Layer (4,4'-bis(2-methyl-1H-indol-4-yl)biphenyl) EML Emissive Layer ETL Electron-Transporting Layer Cathode Cathode (LiF/Al)

Caption: Layered structure of a representative OLED device.

References

Application Notes and Protocols for N-Alkylation of 4-Bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of 4-Bromo-2-methyl-1H-indole, a critical transformation for the synthesis of diverse molecular scaffolds in drug discovery. The strategic introduction of alkyl groups on the indole nitrogen can significantly modulate the pharmacological properties of the resulting compounds, including their binding affinity, selectivity, and pharmacokinetic profiles.

Introduction

This compound is a valuable starting material in medicinal chemistry. The presence of a bromine atom at the 4-position offers a handle for further functionalization through cross-coupling reactions, while the methyl group at the 2-position can influence the molecule's interaction with biological targets. N-alkylation of the indole nitrogen is a fundamental step in the elaboration of this core structure, enabling the exploration of structure-activity relationships (SAR) by introducing a variety of alkyl and functionalized alkyl chains. These modifications are pivotal in the development of new therapeutic agents across various disease areas, including oncology, infectious diseases, and neurology.

Reaction Principle

The N-alkylation of this compound typically proceeds via a nucleophilic substitution reaction. The indole nitrogen, being weakly acidic, is first deprotonated by a strong base to form a highly nucleophilic indolide anion. This anion then attacks an electrophilic alkylating agent, such as an alkyl halide, to form the N-alkylated product. The choice of base, solvent, and reaction temperature is crucial for achieving high yields and minimizing side reactions, such as C3-alkylation.

Experimental Protocol

This protocol describes a general and robust method for the N-alkylation of this compound using sodium hydride as the base and an alkyl halide as the alkylating agent in an anhydrous polar aprotic solvent.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for extraction and filtration

  • Column for chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF or THF to dissolve the starting material. A typical concentration is between 0.1 M and 0.5 M.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Hydrogen gas will evolve, so ensure adequate ventilation.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases and the solution becomes a clear solution or a slurry of the sodium salt.

  • Alkylation: Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC. For less reactive alkyl halides, gentle heating (e.g., 50-60 °C) may be necessary.

  • Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system, typically a mixture of hexanes and ethyl acetate.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the N-alkylation of substituted indoles, which can be extrapolated for this compound. Actual yields may vary depending on the specific alkylating agent and reaction scale.

EntryAlkylating Agent (R-X)Base (eq)SolventTemp (°C)Time (h)Approx. Yield (%)
1Methyl Iodide (CH₃I)NaH (1.1)DMFRT2>90
2Ethyl Bromide (CH₃CH₂Br)NaH (1.2)DMFRT485-95
3Benzyl Bromide (BnBr)NaH (1.2)THFRT680-90
4Allyl Bromide (CH₂=CHCH₂Br)NaH (1.2)THF0 to RT385-95

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start This compound dissolve Dissolve in anhydrous DMF/THF start->dissolve deprotonate Deprotonate with NaH at 0°C dissolve->deprotonate alkylate Add Alkyl Halide (R-X) deprotonate->alkylate react Stir at RT alkylate->react quench Quench with aq. NH4Cl react->quench extract Extract with EtOAc quench->extract wash Wash with H2O & Brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Column Chromatography dry->purify end N-Alkyl-4-bromo-2-methyl-1H-indole purify->end

Caption: Workflow for the N-alkylation of this compound.

Illustrative Signaling Pathway: Kinase Inhibition

N-alkylated indole scaffolds are frequently investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. The following diagram illustrates a simplified, generic kinase signaling pathway that can be targeted by such inhibitors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ras Ras receptor->ras Signal raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1, Myc) erk->transcription Phosphorylation inhibitor N-Alkylated Indole (Kinase Inhibitor) inhibitor->raf Inhibition inhibitor->mek response Cellular Response (Proliferation, Survival) transcription->response

Caption: Inhibition of the MAPK/ERK signaling pathway by an N-alkylated indole derivative.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura coupling of 4-Bromo-2-methyl-1H-indole.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound challenging?

A1: The Suzuki coupling of N-H containing heterocycles like this compound can be problematic for a few key reasons. The nitrogen atom in the indole ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[1] Additionally, the N-H proton is acidic and can be deprotonated by the base, which alters the electronic properties of the indole ring and can lead to side reactions or catalyst inhibition.[1][2]

Q2: What are the most common side reactions observed in this coupling, and how can they be minimized?

A2: The most common side reactions include:

  • Dehalogenation: The bromo-indole starting material is reduced, replacing the bromine atom with a hydrogen. This is often caused by an inappropriate choice of base or impurities in the solvent.[1][3] To minimize this, ensure the reaction is under a strict inert atmosphere and consider screening milder bases.[1][2]

  • Protodeboronation: The boronic acid coupling partner is replaced by a proton from the solvent. This is more common with aqueous bases and less stable boronic acids.[3][4] Using fresh, high-purity boronic acids or more stable boronate esters (like pinacol esters) can mitigate this issue.[3]

  • Homocoupling: Two molecules of the boronic acid couple together. This is primarily caused by the presence of oxygen in the reaction mixture.[3][4] Thoroughly degassing all solvents and maintaining a positive pressure of an inert gas is crucial to prevent this.[5]

Q3: Is it necessary to protect the N-H group of the indole before performing the Suzuki coupling?

A3: While many protocols exist for unprotected indoles, N-H protection (e.g., with a Boc group) can sometimes significantly improve yields and consistency, especially if you are encountering issues with low yield or side reactions related to the acidic proton.[1][3] However, this adds extra protection and deprotection steps to the synthesis. It is often considered after other optimization strategies have failed.[2]

Q4: Which is a better coupling partner for this reaction, a boronic acid or a boronic ester (e.g., pinacol ester)?

A4: While boronic acids are commonly used, boronic esters, such as pinacol esters, are often more stable and less prone to protodeboronation.[3][4] If you are experiencing low yields and suspect degradation of your boronic acid, switching to the corresponding pinacol ester can be an effective strategy.

Troubleshooting Guide

Issue 1: Low to No Yield of the Desired Product

Q: My reaction is resulting in a low yield or no product at all. What are the first things I should check?

A: Low yields can stem from several factors. The most common culprits are inactive reagents or suboptimal reaction conditions.[3] Systematically check the following:

  • Reagent Integrity: Ensure your this compound is pure, the boronic acid is fresh and has not degraded, the palladium catalyst is active, and the base is anhydrous.[3]

  • Inert Atmosphere: Confirm that the reaction was set up under a strict inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.[5]

  • Solvent Quality: Use dry, degassed solvents. Water content can be critical; while some water is often necessary for reactions with inorganic bases, excess water can promote side reactions like dehalogenation.[1]

Q: I have confirmed my reagents are good and the setup is correct, but the yield is still low. What systematic steps can I take to optimize the reaction?

A: A methodical optimization of reaction parameters is the next step. Consider the following workflow:

G cluster_0 A Low or No Yield B 1. Reagent Integrity Check - Fresh Boronic Acid? - Active Catalyst? - Dry & Degassed Solvent? - Anhydrous Base? A->B Start Troubleshooting C 2. Catalyst & Ligand Screening - Try different Pd sources (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃). - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). B->C If reagents are fine D 3. Base & Solvent Optimization - Screen bases (K₃PO₄, Cs₂CO₃, K₂CO₃). - Vary solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DMF). C->D E 4. Consider N-H Interference - Add N-Boc protecting group to the indole. D->E If yield is still low F Optimized Conditions E->F G A 1. Combine Reactants This compound (1 eq.) Boronic Acid/Ester (1.2-1.5 eq.) Base (2-3 eq.) B 2. Create Inert Atmosphere Evacuate & backfill with Ar/N₂ (3x) A->B C 3. Add Solvent & Catalyst Degassed Solvent (e.g., Dioxane/H₂O) Pd Catalyst & Ligand B->C D 4. Heat Reaction Stir vigorously at 80-110 °C C->D E 5. Monitor Progress TLC or LC-MS D->E F 6. Workup Cool, dilute, wash, dry, concentrate E->F G 7. Purify Flash Column Chromatography F->G H Final Product G->H G A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar-X (this compound) C Ar-Pd(II)L₂(X) B->C D Transmetalation C->D R'-B(OH)₂ + Base E Ar-Pd(II)L₂(R') D->E F Reductive Elimination E->F F->A Ar-R' (Product)

References

Technical Support Center: Purification of 4-Bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-bromo-2-methyl-1H-indole. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity from typical reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the expected impurities?

A1: The most prevalent method for synthesizing this compound is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of (4-bromophenyl)hydrazine and acetone.

Common Impurities Include:

  • Unreacted Starting Materials: (4-bromophenyl)hydrazine and acetone.

  • Regioisomers: Depending on the starting materials, other brominated indole isomers could form.

  • Polymeric Byproducts: Acid catalysts can sometimes promote the formation of dark, tar-like polymers.

  • N-N Bond Cleavage Products: In some cases, the Fischer indolization can fail, leading to byproducts resulting from N-N bond cleavage.[3]

Q2: My crude product is a dark, oily residue. How can I purify it?

A2: A dark, oily crude product often indicates the presence of polymeric byproducts. A multi-step purification approach is recommended. Start with an aqueous workup to remove acid catalysts and water-soluble impurities. Following the workup, column chromatography is typically the most effective method for separating the desired product from colored impurities and materials of different polarities.[4][5]

Q3: I am performing column chromatography. What is a good starting solvent system?

A3: For silica gel column chromatography of indole derivatives, a non-polar/polar solvent mixture is standard. A good starting point is a gradient of hexane and ethyl acetate.[4][6] You can begin with a low polarity mixture (e.g., 20:1 hexane/ethyl acetate) and gradually increase the polarity to elute your product.[4] Thin-Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.[7]

Q4: How can I effectively remove the acid catalyst after the reaction?

A4: After the reaction is complete, the mixture should be cooled and then carefully neutralized. This is typically done by adding a base, such as a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution, until the aqueous layer is neutral or slightly basic. This process is followed by extraction with an organic solvent (e.g., ethyl acetate or dichloromethane) to move the indole product into the organic phase, leaving the salt byproducts in the aqueous phase.[4]

Q5: What is the best method for final purification to obtain a crystalline solid?

A5: Recrystallization is an excellent final step to achieve high purity and obtain a crystalline product. The choice of solvent is critical. A common technique is to dissolve the crude solid in a minimum amount of a hot solvent in which it is soluble, and then either add a co-solvent in which it is insoluble (an anti-solvent) or allow it to cool slowly, causing the pure compound to crystallize. For indole derivatives, solvent systems like ethanol/water or toluene/hexane can be effective.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation Ineffective acid catalyst; reaction temperature too low or too high; decomposition of starting materials or product.Screen different Brønsted or Lewis acid catalysts (e.g., H₂SO₄, PPA, ZnCl₂).[1][2] Optimize the reaction temperature. Ensure the quality of the starting phenylhydrazine.
Crude Product is a Dark Tar/Oil Formation of polymeric byproducts due to strong acid or high temperatures.Use a milder acid catalyst or lower the reaction temperature. After an initial workup, attempt to triturate the oil with a non-polar solvent like hexane to see if the product solidifies. If not, proceed directly to column chromatography.
Multiple Spots on TLC After Column Chromatography Co-elution of impurities with similar polarity; column was overloaded; fractions were collected too broadly.Optimize the TLC solvent system for better separation before running the column. Use a smaller amount of crude material relative to the stationary phase (typically a 1:20 to 1:50 ratio of sample to silica gel).[7] Collect smaller fractions during elution.
Product Decomposes on Silica Gel Column Some indole derivatives can be sensitive to the acidic nature of silica gel.Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.5-1%). Alternatively, use a different stationary phase like alumina.[7]
Difficulty in Recrystallization Presence of oily impurities preventing crystal lattice formation; incorrect solvent choice.First, purify by column chromatography to remove impurities.[5] Then, screen a variety of solvent/anti-solvent systems. Ensure the product is fully dissolved in the minimum amount of hot solvent before cooling or adding the anti-solvent.

Experimental Protocols

Protocol 1: General Aqueous Workup
  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add the mixture to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Acid will cause gas (CO₂) evolution.

  • Add an organic extraction solvent, such as ethyl acetate or dichloromethane (CH₂Cl₂).[4]

  • Shake the funnel gently at first, venting frequently to release pressure. Once gas evolution ceases, shake vigorously.

  • Allow the layers to separate. Drain the lower organic layer if using CH₂Cl₂, or the upper organic layer if using ethyl acetate.

  • Extract the aqueous layer two more times with the organic solvent.[4]

  • Combine all organic extracts and wash them with brine (saturated NaCl solution).

  • Dry the combined organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Prepare the Column: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool to the bottom.[8] Add a layer of sand.

  • Slurry Pack the Column: In a beaker, mix silica gel with the initial, low-polarity eluting solvent (e.g., 100% hexane or 5% ethyl acetate in hexane) to form a slurry.[8] Pour the slurry into the column, tapping the side gently to pack the silica and remove air bubbles.[8] Allow the solvent to drain until it is just level with the top of the silica.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the eluting solvent).[8] Carefully add this solution to the top of the column.

  • Elute the Column: Begin eluting with the low-polarity solvent, collecting fractions in test tubes. Gradually increase the solvent polarity (e.g., from 5% to 10% to 20% ethyl acetate in hexane) to move the product down the column.[8]

  • Monitor Fractions: Use Thin-Layer Chromatography (TLC) to analyze the collected fractions and identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visual Guides

General Purification Workflow

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO3 wash) crude->workup extract Solvent Extraction (e.g., Ethyl Acetate) workup->extract dry Dry & Concentrate extract->dry crude_product Crude Solid/Oil dry->crude_product chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) crude_product->chromatography fractions Combine Pure Fractions chromatography->fractions pure_product Purified Product fractions->pure_product recrystallize Recrystallization (Optional Final Step) pure_product->recrystallize final_product Crystalline Product recrystallize->final_product

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree

TroubleshootingTree start Crude product obtained after workup is_solid Is the product a solid? start->is_solid is_oil Is it a dark oil/tar? is_solid->is_oil No recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_oil->recrystallize No (Light Oil) column Purify by Column Chromatography is_oil->column Yes check_purity Check purity (TLC/NMR). Is it pure? recrystallize->check_purity check_purity->column No success Pure Product Obtained check_purity->success Yes column->success failure Product is Impure

Caption: Decision tree for troubleshooting the state of the crude product.

References

Technical Support Center: Synthesis of 4-Bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-Bromo-2-methyl-1H-indole. The information is presented in a question-and-answer format to directly tackle specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and versatile methods for the synthesis of this compound are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis. A third alternative is the direct bromination of 2-methyl-1H-indole.

Q2: What are the potential side reactions when using the Fischer indole synthesis for this compound?

A2: The Fischer indole synthesis involves the reaction of 4-bromophenylhydrazine with a ketone, typically acetone, under acidic conditions.[1][2][3] Potential side reactions include:

  • Formation of Isomeric Indoles: If an unsymmetrical ketone is used, a mixture of isomeric indoles can be formed. With acetone, this is not an issue.

  • Incomplete Cyclization: The reaction may stall at the phenylhydrazone intermediate stage if the reaction conditions (e.g., acid strength, temperature) are not optimal.

  • Rearrangement and Decomposition: Under harsh acidic conditions and high temperatures, the starting materials or the product may degrade, leading to the formation of tarry byproducts and a reduction in yield.[4]

Q3: I am observing a significant amount of an unknown impurity in my Leimgruber-Batcho synthesis of this compound. What could it be?

A3: The Leimgruber-Batcho synthesis proceeds via the reductive cyclization of an enamine formed from an o-nitrotoluene derivative.[5] For the synthesis of this compound, the starting material would be 3-bromo-6-nitrotoluene. A common side reaction is the reduction of the enamine double bond, which leads to the formation of the corresponding 2-aminophenylethylamine derivative. This impurity is generally basic and can often be separated from the neutral indole product by an acidic wash during workup.

Q4: I am attempting a direct bromination of 2-methyl-1H-indole and getting a mixture of products. How can I improve the regioselectivity for the 4-position?

A4: Direct bromination of 2-methyl-1H-indole using reagents like N-bromosuccinimide (NBS) or bromine (Br₂) can lead to a mixture of brominated products.[6] The indole nucleus is highly activated towards electrophilic substitution, and over-bromination is a common issue.

  • Regioselectivity: The 3-position of the indole ring is the most nucleophilic and will typically react first. To achieve bromination at the 4-position, it is often necessary to protect the N-H and/or the 3-position.

  • Side Products: Expect the formation of 3-bromo-2-methyl-1H-indole, 5-bromo-2-methyl-1H-indole, and various di- and poly-brominated species. The product distribution is highly dependent on the reaction conditions (solvent, temperature, and stoichiometry of the brominating agent).

Troubleshooting Guides

Issue 1: Low Yield in Fischer Indole Synthesis

Problem: The yield of this compound is consistently low when using the Fischer indole synthesis.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Acid Catalyst The choice and concentration of the acid catalyst are crucial.[2][3] Experiment with different Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Optimize the concentration to promote cyclization without causing excessive degradation.
Incorrect Reaction Temperature The reaction often requires elevated temperatures to drive the cyclization.[7] However, excessively high temperatures can lead to decomposition.[4] Monitor the reaction by TLC and find the optimal temperature for your specific setup.
Poor Quality of 4-Bromophenylhydrazine Phenylhydrazines can degrade over time. Ensure the starting material is pure and free of oxidation products. If necessary, purify the 4-bromophenylhydrazine by recrystallization before use.
Inefficient Removal of Water The initial formation of the hydrazone is a condensation reaction that produces water. If not removed, water can inhibit the subsequent acid-catalyzed steps. Consider using a Dean-Stark apparatus if the solvent allows for azeotropic removal of water.
Issue 2: Purification Challenges - Removing Colored Impurities

Problem: The crude this compound is a dark oil or solid and is difficult to purify.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Formation of Polymeric Byproducts Acid-catalyzed polymerization of the indole product can lead to colored impurities.
Oxidation of the Indole Ring The electron-rich indole ring is susceptible to oxidation, which can form colored byproducts.
Recrystallization Indole derivatives can often be purified by recrystallization.[8] Experiment with different solvent systems. A common approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol) and then add a co-solvent in which it is less soluble (e.g., water, hexane) until turbidity is observed, followed by slow cooling.[9]
Column Chromatography Flash column chromatography on silica gel is an effective method for purifying indole derivatives.[10] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. For acidic impurities, adding a small amount of a volatile acid (e.g., 0.1% acetic acid) to the eluent can improve separation.[9]
Activated Carbon Treatment For persistent color, dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon can help to adsorb colored impurities. The carbon is then removed by filtration before proceeding with crystallization or chromatography.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of this compound

Materials:

  • 4-Bromophenylhydrazine hydrochloride

  • Acetone

  • Ethanol

  • Concentrated Sulfuric Acid (or other suitable acid catalyst)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride in ethanol.

  • Add a slight excess of acetone to the solution.

  • Slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Protocol 2: Purification by Column Chromatography

Stationary Phase: Silica gel (230-400 mesh) Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 10-20% ethyl acetate). Procedure:

  • Prepare a slurry of silica gel in hexane and pack the column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.

  • Load the sample onto the column.

  • Elute the column with the hexane/ethyl acetate gradient, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Visualizations

Experimental Workflow: Troubleshooting Low Yield in Fischer Indole Synthesis

Fischer_Indole_Troubleshooting start Low Yield of this compound cause1 Suboptimal Acid Catalyst start->cause1 cause2 Incorrect Reaction Temperature start->cause2 cause3 Poor Starting Material Quality start->cause3 cause4 Inefficient Water Removal start->cause4 solution1 Optimize Catalyst Type and Concentration (e.g., H₂SO₄, PPA, ZnCl₂) cause1->solution1 solution2 Optimize Temperature via TLC Monitoring cause2->solution2 solution3 Purify 4-Bromophenylhydrazine (e.g., Recrystallization) cause3->solution3 solution4 Use Dean-Stark Apparatus cause4->solution4

Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.

Logical Relationship: Side Products in the Synthesis of this compound

Side_Products_Formation synthesis_method Synthesis of This compound fischer Fischer Indole Synthesis synthesis_method->fischer leimgruber Leimgruber-Batcho Synthesis synthesis_method->leimgruber bromination Direct Bromination of 2-Methyl-1H-indole synthesis_method->bromination side_product1 Isomeric Indoles (if unsymmetrical ketone is used) fischer->side_product1 Potential side_product2 2-Aminophenylethylamine Derivative leimgruber->side_product2 Common side_product3 3-Bromo-2-methyl-1H-indole bromination->side_product3 Major side_product4 Di- and Poly-brominated Indoles bromination->side_product4 Common

Caption: Potential side products based on the chosen synthetic route.

References

Technical Support Center: Managing Over-bromination of 2-Methylindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the over-bromination of 2-methylindole.

Frequently Asked Questions (FAQs)

Q1: What are the expected products of 2-methylindole bromination?

The bromination of 2-methylindole primarily yields 3-bromo-2-methylindole as the desired product. However, due to the electron-rich nature of the indole ring, over-bromination can readily occur, leading to the formation of di- and tri-brominated byproducts. The reaction of molecular bromine with indole, for instance, is known to result in the formation of 2,3-dibromoindole. Depending on the reaction conditions and the brominating agent used, other side products such as oxindoles may also be formed.

Q2: How can I selectively achieve monobromination at the 3-position of 2-methylindole?

Achieving selective monobromination requires careful control of the reaction conditions. Key strategies include:

  • Choice of Brominating Agent: Milder and more selective brominating agents are preferred over molecular bromine (Br₂). N-Bromosuccinimide (NBS) is a commonly used reagent for this purpose. Other alternatives include Pyridinium bromide perbromide and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).

  • Reaction Temperature: Performing the reaction at low temperatures, typically 0°C or below, can significantly improve the selectivity for the mono-brominated product.

  • Solvent: The choice of solvent can influence the reaction's outcome. Using pyridine as a solvent can help neutralize the hydrogen bromide (HBr) byproduct, which can otherwise catalyze further bromination or product decomposition.

  • Stoichiometry: Careful control of the stoichiometry of the brominating agent is crucial. Using a stoichiometric amount (1.0 equivalent) or a slight excess should be considered.

  • N-Protection: Protecting the indole nitrogen with an electron-withdrawing group can modulate the reactivity of the indole ring and improve the regioselectivity of the bromination.

Q3: What are common side products and how can their formation be minimized?

The most common side products are di- and tri-brominated 2-methylindoles. Additionally, when using N-Bromosuccinimide (NBS) in the presence of water, the formation of oxindoles can be a significant side reaction.

To minimize these side products:

  • For Di- and Tri-bromination: Use a less reactive brominating agent, control the stoichiometry, and maintain a low reaction temperature.

  • For Oxindole Formation: Ensure the reaction is carried out under anhydrous (dry) conditions when using NBS.

Q4: I have a mixture of mono- and di-brominated products. How can I purify the desired 3-bromo-2-methylindole?

Column chromatography is the most common method for separating the desired monobrominated product from over-brominated byproducts and unreacted starting material.

A typical workflow involves:

  • Thin Layer Chromatography (TLC): First, determine a suitable solvent system using TLC that shows good separation between the desired product and the impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).

  • Column Chromatography: Pack a column with silica gel and elute the crude mixture with the optimized solvent system.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify and combine the fractions containing the pure 3-bromo-2-methylindole.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Q5: Are there any methods to reverse over-bromination?

While preventing over-bromination is the preferred strategy, some chemical methods can be employed to de-brominate over-brominated products. This process is often referred to as dehalogenation or debromination. One approach involves treating the over-brominated compound with a reducing agent. However, finding conditions that selectively remove one bromine atom while leaving the desired one intact can be challenging and requires careful optimization. Another technique is selective lithiation followed by quenching with a proton source, which can be effective for certain substrates.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of 3-bromo-2-methylindole Reaction conditions not optimal.Optimize temperature (lower is often better), reaction time, and mixing.
Decomposition of the product.Use a base like pyridine to neutralize acidic byproducts (HBr).
Impure starting materials.Ensure the 2-methylindole is pure before starting the reaction.
Excessive formation of di- and tri-brominated byproducts Brominating agent is too reactive.Switch from Br₂ to a milder agent like NBS or Pyridinium bromide perbromide.
Reaction temperature is too high.Maintain the reaction temperature at 0°C or lower.
Excess brominating agent used.Use a stoichiometric amount (1.0 equivalent) of the brominating agent.
Formation of oxindole byproducts Presence of water when using NBS.Use anhydrous solvents and reagents.
Difficulty in purifying the product by column chromatography Poor separation on TLC.Screen a wider range of solvent systems with varying polarities.
Product is unstable on silica gel.Consider using a different stationary phase like alumina or a deactivated silica gel.

Experimental Protocols

Protocol 1: Selective Monobromination of 2-Methylindole using NBS

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • 2-methylindole

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Stirring apparatus

  • Cooling bath (ice-water or dry ice-acetone)

Procedure:

  • Dissolve 2-methylindole (1.0 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice-water bath.

  • Slowly add a solution of NBS (1.0 equivalent) in the anhydrous solvent to the cooled solution of 2-methylindole over a period of 30 minutes with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically when the starting material is consumed), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Purification of 3-bromo-2-methylindole by Column Chromatography

Materials:

  • Crude bromination reaction mixture

  • Silica gel (for column chromatography)

  • Solvent system (e.g., hexanes/ethyl acetate) determined by TLC analysis

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes) and pack the chromatography column.

  • Dissolve the crude reaction mixture in a minimal amount of the chromatography solvent.

  • Carefully load the dissolved sample onto the top of the silica gel column.

  • Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing the polarity if necessary (gradient elution).

  • Collect the eluting solvent in fractions.

  • Monitor the fractions by TLC to identify those containing the pure 3-bromo-2-methylindole.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

Bromination_Workflow Experimental Workflow for Selective Bromination cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Start Dissolve 2-methylindole Dissolve 2-methylindole in anhydrous solvent Start->Dissolve 2-methylindole Cool to 0C Cool to 0°C Dissolve 2-methylindole->Cool to 0C Add NBS solution Slowly add NBS solution (1.0 eq) Cool to 0C->Add NBS solution Monitor by TLC Monitor reaction by TLC Add NBS solution->Monitor by TLC Quench reaction Quench with Na2S2O3 Monitor by TLC->Quench reaction Extract Extract with organic solvent Quench reaction->Extract Wash Wash with water and brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Column Chromatography Column Chromatography Concentrate->Column Chromatography Pure 3-bromo-2-methylindole Pure 3-bromo-2-methylindole Column Chromatography->Pure 3-bromo-2-methylindole

Caption: Workflow for the selective monobromination of 2-methylindole.

Troubleshooting_Overbromination Troubleshooting Over-bromination Start Over-bromination Observed Check_Stoichiometry Excess Brominating Agent? Start->Check_Stoichiometry Reduce_Stoichiometry Use 1.0 eq of Brominating Agent Check_Stoichiometry->Reduce_Stoichiometry Yes Check_Temperature Reaction Temp > 0°C? Check_Stoichiometry->Check_Temperature No Re-run_Reaction Re-run Reaction Reduce_Stoichiometry->Re-run_Reaction Lower_Temperature Maintain Temp at 0°C or below Check_Temperature->Lower_Temperature Yes Check_Reactivity Using Br2? Check_Temperature->Check_Reactivity No Lower_Temperature->Re-run_Reaction Switch_Reagent Switch to NBS or other mild agent Check_Reactivity->Switch_Reagent Yes Check_Reactivity->Re-run_Reaction No Switch_Reagent->Re-run_Reaction Success Selective Monobromination Re-run_Reaction->Success

Caption: Logical steps for troubleshooting over-bromination issues.

Technical Support Center: Purifying Brominated Indoles with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of brominated indoles using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for purifying brominated indoles?

A1: The choice of stationary phase is critical for the successful purification of brominated indoles.

  • Silica Gel: This is the most frequently used stationary phase for the column chromatography of indole derivatives due to its versatility.[1] However, the acidic nature of silica gel can sometimes lead to the degradation of sensitive indole compounds or cause streaking.[2]

  • Neutralized Silica Gel: For indoles that are basic or sensitive to acid, it is advisable to use silica gel that has been neutralized. This can be achieved by pre-treating the silica gel with a basic solution, such as one containing triethylamine, to neutralize the acidic sites.[2][3]

  • Alumina (Neutral or Basic): As an alternative to silica, neutral or basic alumina can be employed, especially for compounds that are particularly sensitive to acid.[3][4]

  • Reversed-Phase Silica (C18): For highly polar brominated indole derivatives, reversed-phase chromatography may be a more suitable option.[3]

Q2: How do I select the optimal mobile phase for my separation?

A2: The ideal mobile phase (eluent) should be determined using Thin Layer Chromatography (TLC) prior to running the column.[1]

  • Solvent Systems: A common starting point is a mixture of a non-polar solvent, such as n-hexane or petroleum ether, with a more polar solvent like ethyl acetate or dichloromethane.[1][3]

  • Target Rf Value: Aim for a solvent system that gives your target brominated indole an Rf value between 0.2 and 0.4 on the TLC plate.[1][3] This Rf range typically provides the best separation on a column.

  • Solvent Selectivity: If you are struggling to separate your product from impurities, trying a different solvent combination (e.g., dichloromethane/hexane or toluene/ethyl acetate) can be beneficial.[1]

Q3: My brominated indole is colorless. How can I monitor the progress of the column chromatography?

A3: Since many indole derivatives are colorless, you will need a method to visualize them in the collected fractions.

  • Thin Layer Chromatography (TLC): Spot a small amount from each collected fraction onto a TLC plate.

  • UV Visualization: Most indole compounds are UV active and will appear as dark spots on a TLC plate with a fluorescent indicator (F254) when viewed under a UV lamp.

  • Staining: If your compound is not UV active, or for better visualization, you can use a chemical stain. Ehrlich's reagent is highly specific for indoles and typically produces blue or purple spots. Other general stains like potassium permanganate or p-anisaldehyde can also be used.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of brominated indoles.

Problem Possible Cause(s) Recommended Solution(s)
Streaking or "Tailing" of the Compound 1. Strong interaction between the basic indole nitrogen and acidic silica gel.[1][2]2. The column is overloaded with the sample.[1][2]3. The sample was not loaded in a narrow band.[2]1. Add a small amount of triethylamine (0.1-2%) to your eluent to neutralize the silica gel.[1][2]2. Reduce the amount of crude material loaded onto the column. For difficult separations, a silica-to-sample ratio of 50:1 to 100:1 is recommended.[2][5]3. Dissolve your sample in a minimal amount of solvent before loading it onto the column.[2]
Poor Separation of Product and Impurities 1. The chosen solvent system lacks sufficient selectivity.[1]2. The Rf values of the compounds are too high or too low.1. Experiment with different solvent systems using TLC. For example, if hexane/ethyl acetate doesn't work, try a system with a different solvent like dichloromethane or toluene.[1]2. Adjust the polarity of your eluent to bring the Rf of your target compound into the optimal 0.2-0.4 range.[1][3]
Compound Degradation on the Column The brominated indole is sensitive to the acidic nature of the silica gel.[1][3]1. Use neutralized silica gel or an alternative stationary phase like neutral alumina.[3][4]2. Employ flash chromatography to minimize the time the compound is in contact with the stationary phase.[4]
The Compound Does Not Move from the Top of the Column The eluent is not polar enough to move the compound.Gradually increase the polarity of the mobile phase (gradient elution).[1] For very polar compounds, a small percentage of methanol can be added to the eluent.
All Compounds Elute Together at the Solvent Front The eluent is too polar.Start with a less polar solvent system. Determine the appropriate starting polarity through thorough TLC analysis.
Column Runs Dry The solvent level dropped below the top of the stationary phase.This can cause cracking of the silica bed and lead to poor separation. Always ensure the solvent level remains above the silica gel. If it runs dry, the column packing is compromised, and it's best to repack the column.
Blocked Column Flow Precipitation of the compound on the column.This can happen if the sample is not fully soluble in the eluent. If the column is blocked, you may need to try and dissolve the precipitate with a stronger solvent or repack the column. Dry loading the sample can sometimes prevent this issue.
Quantitative Data Summary
Parameter Recommended Value/Range Notes
Target Rf Value (TLC) 0.2 - 0.4Provides optimal separation on the column.[1][3]
Silica Gel to Sample Ratio (w/w) 30:1 for easy separations50:1 to 100:1 for difficult separationsA higher ratio provides better resolution.[2][5]
Triethylamine in Eluent 0.1 - 2% (v/v)To prevent tailing of basic indoles.[1][2]
Example Solvent Systems for Brominated Indoles
Compound Solvent System (v/v) Stationary Phase Rf Value
Phenol (from Iodobenzene)15:85 Ethyl Acetate/HexaneSilica Gel0.28 (in 10% EtOAc/Hexane)[6]
3,5-dimethylphenol15:85 Ethyl Acetate/HexaneSilica Gel0.58 (in 20% EtOAc/Hexane)[6]
1-Naphthol25:75 Ethyl Acetate/HexaneSilica Gel0.62 (in 20% EtOAc/Hexane)[6]
General Indole Alkaloids100:5:5:2.5 Ethyl Acetate:Hexane:Ethanol:AmmoniaSilica GelVaries[7]

Experimental Protocols

Protocol 1: General Purification of a Brominated Indole by Flash Column Chromatography

This protocol outlines a general procedure for the purification of a brominated indole derivative using flash column chromatography with silica gel.

1. TLC Analysis:

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate).

  • Identify a solvent system that provides good separation and an Rf value of approximately 0.2-0.4 for your desired product.[1][3]

2. Column Packing (Wet Method):

  • Securely clamp a glass chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approx. 1 cm).[1]

  • In a beaker, prepare a slurry of silica gel in your chosen mobile phase (the least polar solvent mixture if you plan a gradient elution).[1]

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[1]

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.[8]

  • Drain the excess solvent until the solvent level is just above the top layer of sand.

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample solution to the top of the column using a pipette. Allow the sample to absorb completely into the silica.[1]

  • Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[1]

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle air pressure to maintain a steady flow rate.

  • Begin collecting the eluate in fractions (e.g., in test tubes).[1]

  • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound.[1]

5. Monitoring and Product Isolation:

  • Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain your purified brominated indole.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Determine Solvent System, Rf ~0.2-0.4) pack 2. Pack Column (Wet or Dry Slurry) load 3. Load Sample (Wet or Dry Loading) pack->load elute 4. Elute with Mobile Phase (Isocratic or Gradient) load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine isolate 8. Isolate Product (Rotary Evaporation) combine->isolate end_node End: Purified Product isolate->end_node start Start: Crude Brominated Indole start->tlc

Caption: Workflow for Column Chromatography Purification.

troubleshooting_guide cluster_streaking Streaking/Tailing? cluster_separation Poor Separation? cluster_movement No Movement? start Problem Encountered streaking_yes Yes start->streaking_yes Is there... streaking_no No solution1 Add 0.1-2% Triethylamine to Eluent OR Reduce Sample Load streaking_yes->solution1 sep_yes Yes streaking_no->sep_yes Is there... sep_no No solution2 Change Solvent System OR Use Gradient Elution sep_yes->solution2 move_yes Yes sep_no->move_yes Is there... solution3 Increase Eluent Polarity move_yes->solution3 end_node Problem Resolved solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting Decision Tree for Column Chromatography.

References

preventing degradation of 4-Bromo-2-methyl-1H-indole during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Bromo-2-methyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and troubleshooting common issues encountered during reactions with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during reactions?

A1: this compound is susceptible to degradation through several pathways, particularly under reaction conditions. The primary modes of degradation include:

  • Oxidation: The electron-rich indole ring is prone to oxidation, which can be initiated by atmospheric oxygen, certain oxidizing reagents, or metal catalysts in a high oxidation state. This can lead to the formation of colored impurities.

  • N-H Reactivity in Cross-Coupling: In palladium-catalyzed cross-coupling reactions such as Suzuki or Heck, the acidic N-H proton of the indole can interfere with the catalytic cycle. This can lead to deactivation of the catalyst, competitive N-arylation, or other side reactions, resulting in lower yields of the desired C-C coupled product.

  • Photodegradation: Brominated aromatic compounds can be light-sensitive and may undergo photodegradation, leading to debromination or the formation of other byproducts.[1][2] It is advisable to protect reactions from light.

  • Acid/Base Instability: Strong acidic or basic conditions can lead to decomposition. While specific data for this compound is limited, indoles, in general, can undergo polymerization or rearrangement under harsh pH conditions. The presence of the methyl group at the 2-position can inhibit some typical indole degradation pathways, such as hydroxylation at C2.[3]

Q2: Why is N-protection of this compound often recommended for cross-coupling reactions?

A2: The acidic proton on the indole nitrogen can interfere with palladium-catalyzed cross-coupling reactions. Protecting the nitrogen atom with a suitable group, such as tert-butoxycarbonyl (Boc), prevents these side reactions and often leads to significantly higher yields and cleaner reaction profiles. For some nitrogen-containing heterocycles, N-protection is essential for the reaction to proceed at all.

Q3: What are the most common protecting groups for the indole nitrogen, and when should I use them?

A3: The choice of protecting group depends on the subsequent reaction conditions and the desired deprotection strategy. Common protecting groups for indoles include:

  • Boc (tert-butoxycarbonyl): Widely used due to its ease of introduction and removal under acidic conditions (e.g., TFA, HCl in dioxane). It is stable to many cross-coupling conditions.

  • SEM (2-(trimethylsilyl)ethoxymethyl): Offers robust protection and can be removed under milder acidic conditions or with fluoride sources.

  • PMB (p-methoxybenzyl): Can be cleaved under oxidative conditions.

  • Sulfonyl groups (e.g., tosyl, phenylsulfonyl): Provide strong electron-withdrawing character to the nitrogen, which can be beneficial in some reactions, but their removal often requires harsh conditions.

For most standard cross-coupling reactions, the Boc group offers a good balance of stability and ease of removal.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions

Problem: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am getting a low yield of the desired product or no reaction at all.

Possible Causes and Solutions:

  • Cause 1: Catalyst Inhibition by the Indole N-H. The unprotected indole N-H can coordinate to the palladium catalyst, inhibiting its activity.

    • Solution: Protect the indole nitrogen with a suitable protecting group, such as Boc. This is often the most effective solution to improve yields in cross-coupling reactions of indoles.

  • Cause 2: Inappropriate Reaction Conditions. The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling.

    • Solution: Optimize the reaction conditions. Refer to the table below for a summary of conditions that have been successful for similar substrates.

ParameterRecommended ConditionsNotes
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or modern pre-catalysts like SPhos Pd G3The choice of catalyst and ligand is crucial. For unprotected indoles, specific catalysts have been developed.
Ligand Phosphine ligands (e.g., PPh₃, dppf, XPhos, SPhos)The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is essential for the activation of the boronic acid. The choice of base can significantly impact the reaction outcome.[4]
Solvent Dioxane/water, DME/water, or THF/water mixturesA protic co-solvent like water is often necessary for the transmetalation step.
Temperature 80-110 °CThe reaction temperature may need to be optimized.
  • Cause 3: Degradation of the Boronic Acid. Boronic acids can be unstable and undergo protodeborylation, especially at high temperatures.

    • Solution: Use fresh, high-quality boronic acid. Consider using boronate esters (e.g., pinacol esters), which are often more stable.

Issue 2: Formation of Multiple Byproducts in Heck Reactions

Problem: When performing a Heck reaction with this compound and an alkene, I observe the formation of several unexpected byproducts in my reaction mixture.

Possible Causes and Solutions:

  • Cause 1: Side Reactions due to the Unprotected Indole N-H. Similar to Suzuki coupling, the N-H group can lead to side reactions.

    • Solution: Protect the indole nitrogen with a Boc group to prevent N-H related side reactions.

  • Cause 2: Isomerization of the Alkene. The palladium catalyst can promote the isomerization of the double bond in the product.

    • Solution: The addition of certain ligands or optimizing the reaction time and temperature can minimize alkene isomerization.

  • Cause 3: Homocoupling of the Indole. Under certain conditions, the this compound can couple with itself to form a bi-indole byproduct.

    • Solution: This is often a sign of non-optimal catalyst or reaction conditions. Screening different palladium sources and ligands can help to suppress this side reaction.

ParameterRecommended ConditionsNotes
Catalyst Pd(OAc)₂, PdCl₂(PCy₃)₂The choice of palladium source can influence the reaction outcome.[5]
Ligand Phosphine ligands (e.g., PPh₃, PCy₃, P(o-tol)₃) or phosphine-free systemsThe ligand can control the regioselectivity and stability of the catalytic species.
Base K₂CO₃, Et₃N, or other organic basesAn organic base is often used in the Heck reaction to neutralize the HBr formed.
Solvent DMF, NMP, or DMAcHigh-boiling polar aprotic solvents are commonly used.
Temperature 90-140 °CHigher temperatures are often required for the Heck reaction.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes a general procedure for the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP (0.1 equiv) to the solution.

  • Add Boc₂O (1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the N-Boc protected product.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of N-Boc-4-Bromo-2-methyl-1H-indole

This protocol provides a general starting point for the Suzuki-Miyaura coupling reaction. Optimization of the specific boronic acid, catalyst, ligand, base, and temperature may be required.

Materials:

  • N-Boc-4-Bromo-2-methyl-1H-indole

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add N-Boc-4-Bromo-2-methyl-1H-indole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent and then the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: N-Boc Deprotection

This protocol outlines the removal of the Boc protecting group to yield the free indole.

Materials:

  • N-Boc protected indole derivative

  • Trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the N-Boc protected indole in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v in DCM) or a solution of HCl in dioxane at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography if necessary.

Visualizations

degradation_pathway indole This compound oxidation Oxidation Products (e.g., Oxindoles, Isatins) indole->oxidation Oxidizing agents/ Air coupling_reaction Reaction Conditions (e.g., Pd catalyst, base, heat) indole->coupling_reaction Subjected to light Light (UV/Vis) indole->light Exposure to acid_base Strong Acid/Base indole->acid_base Exposure to side_products Side Products (e.g., N-arylation, debromination, homocoupling) coupling_reaction->side_products can lead to photodegradation Photodegradation Products (e.g., debrominated indole) light->photodegradation decomposition Decomposition/ Polymerization acid_base->decomposition

Caption: Potential degradation pathways of this compound.

troubleshooting_suzuki start Low Yield in Suzuki Coupling cause1 Cause: Catalyst Inhibition (unprotected N-H) start->cause1 cause2 Cause: Suboptimal Reaction Conditions start->cause2 cause3 Cause: Boronic Acid Degradation start->cause3 solution1 Solution: Protect Indole Nitrogen (e.g., with Boc group) cause1->solution1 solution2 Solution: Optimize Catalyst, Ligand, Base, Solvent, and Temperature cause2->solution2 solution3 Solution: Use Fresh Boronic Acid or a Boronate Ester cause3->solution3

Caption: Troubleshooting guide for low yields in Suzuki-Miyaura coupling.

experimental_workflow start Starting Material: This compound protection Step 1: N-Protection (e.g., Boc protection) start->protection coupling Step 2: Cross-Coupling Reaction (e.g., Suzuki or Heck) protection->coupling deprotection Step 3: N-Deprotection (if required) coupling->deprotection product Final Product deprotection->product

Caption: General experimental workflow for reactions involving this compound.

References

Technical Support Center: Synthesis of 4-Bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-2-methyl-1H-indole, with a focus on improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are its main challenges?

A1: The most frequently employed method is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of the phenylhydrazone formed from (3-bromophenyl)hydrazine and acetone.[1][2] While widely used, the Fischer indole synthesis can be challenging, often suffering from low yields, the formation of side products, and the need for harsh reaction conditions.[3][4] The electron-withdrawing nature of the bromine substituent on the phenylhydrazine can make the cyclization step more difficult, potentially requiring stronger acids or higher temperatures.[5]

Q2: My Fischer indole synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?

A2: Low yields in the Fischer indole synthesis are a frequent issue.[4] Several factors can contribute to this problem. Key areas to investigate include the purity of starting materials, the choice and concentration of the acid catalyst, reaction temperature, and reaction time.[6] Impurities in the (3-bromophenyl)hydrazine or acetone can lead to unwanted side reactions.[2] The selection of the acid catalyst is critical; both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used, and the optimal choice often needs to be determined empirically.[1][2] Reaction conditions should be carefully optimized, as excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials and the desired product.[6]

Q3: What are the typical side products I might encounter in the synthesis of this compound?

A3: Side products in the Fischer indole synthesis can arise from several pathways. One common issue is the formation of isomeric byproducts, although this is less of a concern with a symmetrical ketone like acetone.[4] A significant side reaction can be the cleavage of the N-N bond in the hydrazone intermediate, particularly under harsh acidic conditions, which can lead to the formation of anilines and other fragmentation products.[4] Polymerization or decomposition of the starting materials or the indole product can also occur, especially at high temperatures.[4] In some cases, dimers of the desired indole may also be observed.[4]

Q4: How can I effectively purify crude this compound?

A4: Purification of the crude product is typically achieved through silica gel column chromatography.[5] A common eluent system is a gradient of ethyl acetate in hexanes.[5] If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step. It is important to carefully monitor the purification process using thin-layer chromatography (TLC) to ensure effective separation from any side products.

Q5: Are there alternative synthetic routes to this compound that might offer higher yields?

A5: Yes, several other methods for indole synthesis exist, though they may have their own challenges. The Bischler-Möhlau indole synthesis is one alternative, which involves the reaction of an α-bromo-ketone with an excess of an aniline.[5] However, this method is known for requiring harsh conditions and can result in poor yields and unpredictable regioselectivity.[5] The Madelung synthesis , which involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures, is another option.[7] Modern variations of these classic syntheses, as well as novel methods involving transition-metal catalysis, are continually being developed to improve yields and substrate scope.[8]

Troubleshooting Guide

Problem 1: Low or no yield of this compound.

  • Potential Cause: Purity of starting materials.

    • Recommended Solution: Ensure that the (3-bromophenyl)hydrazine and acetone are of high purity. If necessary, purify the starting materials before use. Impurities can lead to unwanted side reactions and inhibit the catalyst.[2]

  • Potential Cause: Inappropriate acid catalyst or concentration.

    • Recommended Solution: The choice of acid catalyst is crucial.[1][2] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used.[1][2] The optimal catalyst and its concentration often need to be determined empirically for this specific substrate. It is advisable to screen a variety of acid catalysts.

  • Potential Cause: Suboptimal reaction temperature or time.

    • Recommended Solution: The Fischer indole synthesis often requires elevated temperatures to proceed.[7] However, excessively high temperatures or prolonged reaction times can lead to decomposition.[6] Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time and temperature. Microwave-assisted synthesis has been shown to accelerate the reaction and may improve yields.[5]

Problem 2: Multiple spots on TLC, indicating the presence of byproducts.

  • Potential Cause: Formation of side products due to harsh reaction conditions.

    • Recommended Solution: Consider lowering the reaction temperature and monitoring the reaction closely to stop it once the starting material is consumed. The use of a milder acid catalyst could also be beneficial.

  • Potential Cause: Cleavage of the N-N bond in the hydrazone intermediate.

    • Recommended Solution: This is a known side reaction, especially with electron-withdrawing groups on the phenylhydrazine.[5] Optimizing the acid catalyst and reaction temperature may help to minimize this pathway.

  • Potential Cause: Polymerization or decomposition of the product.

    • Recommended Solution: Indoles can be sensitive to strong acids and high temperatures. Minimizing the reaction time and ensuring a prompt work-up once the reaction is complete can help to reduce degradation of the product.

Problem 3: Difficulty in isolating the pure product.

  • Potential Cause: Co-elution of the product with impurities during column chromatography.

    • Recommended Solution: Experiment with different solvent systems for column chromatography. A shallow gradient of the more polar solvent can improve separation. If the product is a solid, recrystallization after column chromatography can further enhance purity.

  • Potential Cause: Product instability on silica gel.

    • Recommended Solution: Some indoles can be sensitive to the acidic nature of silica gel. If product degradation on the column is suspected, consider using neutral or basic alumina for chromatography, or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.

Data Presentation

Table 1: Influence of Reaction Parameters on the Fischer Indole Synthesis

ParameterVariationGeneral Effect on Yield of this compoundPotential Side Reactions
Acid Catalyst Brønsted Acids (HCl, H₂SO₄, PPA)Effective, but can require harsh conditions.[1][2] PPA is often a good choice.Decomposition, N-N bond cleavage at high acid strength.[4]
Lewis Acids (ZnCl₂, BF₃, AlCl₃)Can be effective and sometimes milder than Brønsted acids.[1][2]May require anhydrous conditions.
Temperature Too LowIncomplete or slow reaction.-
OptimalMaximizes conversion of starting material to product.-
Too HighDecreased yield due to decomposition of reactants or product.[6]Polymerization, increased side product formation.[4]
Solvent Protic (e.g., Ethanol)Can be effective for hydrazone formation.[9]May interfere with some Lewis acid catalysts.
Aprotic (e.g., Toluene, THF)Often used for the cyclization step.[8]-
High-Boiling (e.g., Ethylene Glycol)Allows for higher reaction temperatures.Increased risk of decomposition.
Reaction Time Too ShortIncomplete reaction.-
OptimalMaximizes product formation.-
Too LongIncreased formation of degradation and side products.[6]Product decomposition.[4]

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of this compound (Adaptable)

This protocol is adapted from a procedure for the synthesis of 5-bromo-2-methyl-1H-indole and should be optimized for the 4-bromo isomer.

  • Materials:

    • (3-Bromophenyl)hydrazine hydrochloride

    • Acetone

    • Acid catalyst (e.g., anhydrous Zinc Chloride or Polyphosphoric Acid)

    • Solvent (e.g., anhydrous Ethanol or Toluene)

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate or magnesium sulfate

    • Silica gel for column chromatography

    • Hexanes and Ethyl acetate for chromatography

  • Procedure:

    • Hydrazone Formation (optional, can be done in situ): In a round-bottom flask, dissolve (3-bromophenyl)hydrazine hydrochloride (1.0 eq) in the chosen solvent. Add acetone (1.1 - 1.5 eq) to the solution and stir at room temperature for 30-60 minutes. The formation of the phenylhydrazone can be monitored by TLC.

    • Fischer Indole Cyclization: To the mixture from the previous step, carefully add the chosen acid catalyst (e.g., anhydrous zinc chloride, 1.2 eq). Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

    • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the catalyst and temperature.

    • Work-up: a. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. b. Carefully pour the reaction mixture into a beaker of ice water. c. Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases. d. Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). e. Combine the organic layers and wash with brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purification: a. Purify the crude product by silica gel column chromatography. b. Use a gradient of ethyl acetate in hexanes as the eluent to isolate the pure this compound. c. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Protocol 2: Alternative Synthetic Routes (General Overview)

  • Bischler-Möhlau Synthesis: This would involve the reaction of 3-bromoaniline with a suitable α-haloketone, such as 1-bromopropan-2-one, typically at high temperatures.[5] The reaction is often carried out with an excess of the aniline.[5]

  • Madelung Synthesis: The synthesis would start with the acylation of 2-amino-6-bromotoluene with acetic anhydride to form the corresponding N-acyl-o-toluidine. This intermediate is then cyclized using a strong base (e.g., sodium ethoxide or potassium tert-butoxide) at high temperatures to yield this compound.[7]

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_issues Potential Issues Start1 (3-Bromophenyl)hydrazine Hydrazone Hydrazone Formation Start1->Hydrazone Start2 Acetone Start2->Hydrazone Cyclization Acid-Catalyzed Cyclization Hydrazone->Cyclization Workup Work-up (Neutralization & Extraction) Cyclization->Workup Side_Reactions Side Reactions (N-N Cleavage) Cyclization->Side_Reactions Decomposition Decomposition Cyclization->Decomposition Purification Purification (Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Fischer indole synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Catalyst Optimize Acid Catalyst (Type and Concentration) Check_Purity->Optimize_Catalyst [Purity OK] Purify_SM Purify Starting Materials Check_Purity->Purify_SM [Impure] Optimize_Temp Optimize Reaction Temperature and Time Optimize_Catalyst->Optimize_Temp [No Improvement] Improved Yield Improved? Optimize_Catalyst->Improved [Yield Improves] Monitor_TLC Monitor Reaction by TLC Optimize_Temp->Monitor_TLC Purify_SM->Optimize_Catalyst Screen_Catalysts Screen Different Acid Catalysts Monitor_TLC->Improved

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Troubleshooting Failed Heck Reactions with 4-Bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Heck reaction is a powerful tool for carbon-carbon bond formation, but its application to electron-rich and sterically hindered substrates like 4-Bromo-2-methyl-1H-indole can be challenging. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues such as low to no yield, catalyst decomposition, and side product formation.

Frequently Asked Questions (FAQs)

Q1: My Heck reaction with this compound is resulting in low or no yield. What are the primary reasons?

Low yields in Heck reactions involving this compound can be attributed to several factors:

  • Catalyst Deactivation: The indole nitrogen can coordinate with the palladium catalyst, leading to catalyst inhibition. Additionally, high temperatures or the presence of impurities can cause the palladium catalyst to decompose into palladium black, an inactive form.

  • Substrate Reactivity: The 4-bromo position of the indole ring is known to be less reactive in Heck couplings compared to other positions. The presence of the electron-donating methyl group at the 2-position can further influence the electronic properties of the substrate.

  • Steric Hindrance: The methyl group at the 2-position can sterically hinder the approach of the palladium catalyst and the olefin, slowing down the reaction rate.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical for a successful Heck reaction. An inappropriate combination of these parameters can lead to poor results.

  • Purity of Starting Materials: Impurities in the this compound, olefin, solvent, or other reagents can poison the catalyst. Ensure the high purity of all starting materials.

Q2: I am observing the formation of palladium black in my reaction. What does this signify and how can I prevent it?

The formation of palladium black indicates the aggregation of the active Pd(0) species into an inactive form. This is a common mode of catalyst deactivation. To prevent this:

  • Use Stabilizing Ligands: Phosphine ligands are crucial for stabilizing the Pd(0) catalyst and preventing its aggregation. The choice of ligand is critical and can be influenced by the steric and electronic properties of your substrate.

  • Control the Temperature: Avoid excessively high temperatures, as this can accelerate catalyst decomposition.

  • Ensure an Inert Atmosphere: The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst. It is essential to degas all solvents and reagents and to maintain an inert atmosphere (e.g., using argon or nitrogen) throughout the reaction.

  • Use Pure Reagents: Impurities can promote the formation of palladium black.

Q3: Could the this compound substrate itself be the problem?

Yes, the substrate can present challenges. The nitrogen atom in the indole ring can act as a ligand, coordinating to the palladium catalyst and inhibiting its activity.[1] Furthermore, the 4-bromo position on the indole ring is known to be particularly unreactive in some cases. For the closely related 4-bromo-tryptophan, successful Heck coupling was only achieved after N-protection of the indole.[2] You may need to consider protecting the indole nitrogen (e.g., with a Boc or tosyl group) to improve reactivity.

Q4: How critical is the choice of phosphine ligand for this reaction?

The phosphine ligand is a critical component of the catalytic system. It not only stabilizes the palladium catalyst but also influences its reactivity, selectivity, and tolerance to functional groups. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often required to promote the oxidative addition step and enhance the overall reaction rate. An inappropriate ligand-to-palladium ratio can also inhibit the reaction.[1]

Q5: What is the role of the base in the Heck reaction, and which one should I choose?

The base plays a crucial role in the Heck reaction by regenerating the active Pd(0) catalyst at the end of the catalytic cycle.[1] Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium acetate (NaOAc).[1] The choice of base can significantly impact the reaction yield, and it may be necessary to screen different bases to find the optimal one for your specific substrate and reaction conditions.

Troubleshooting Guide

If you are experiencing low or no conversion in your Heck reaction with this compound, follow this systematic troubleshooting workflow.

TroubleshootingWorkflow cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents & Setup start Start: Low or No Conversion catalyst Check Catalyst System start->catalyst conditions Optimize Reaction Conditions catalyst->conditions cat_activity Verify Catalyst Activity (Use fresh catalyst) catalyst->cat_activity reagents Verify Reagents and Setup conditions->reagents temperature Adjust Temperature (e.g., increase in increments of 10-20°C) conditions->temperature outcome Improved Yield? reagents->outcome purity Check Purity of Starting Materials (Recrystallize this compound) reagents->purity success Successful Reaction outcome->success Yes failure Further Optimization Needed outcome->failure No ligand_choice Screen Different Ligands (e.g., PPh₃, P(o-tol)₃, Buchwald ligands) cat_activity->ligand_choice catalyst_loading Increase Catalyst Loading (e.g., from 1-2 mol% to 5 mol%) ligand_choice->catalyst_loading ligand_ratio Optimize Ligand:Pd Ratio (e.g., 2:1, 4:1) catalyst_loading->ligand_ratio ligand_ratio->conditions solvent Screen Different Solvents (e.g., DMF, DMAc, Dioxane, Toluene) temperature->solvent base Screen Different Bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N, DBU) solvent->base base->reagents degassing Ensure Rigorous Degassing of Solvents purity->degassing inert_atm Verify Inert Atmosphere degassing->inert_atm n_protection Consider N-Protection of Indole inert_atm->n_protection n_protection->outcome HeckCycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pdi_complex [Ar-Pd(II)L₂-X] pd0->pdi_complex Ar-X hbase_out H-Base⁺X⁻ olefin_coordination Olefin Coordination pi_complex [Ar-Pd(II)L₂(olefin)-X] pdi_complex->pi_complex Olefin migratory_insertion Migratory Insertion alkyl_pd_complex [R-CH₂-CH(Ar)-Pd(II)L₂-X] pi_complex->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination hydrido_pd_complex [H-Pd(II)L₂(alkene)-X] alkyl_pd_complex->hydrido_pd_complex hydrido_pd_complex->pd0 Base (-HBase, -X⁻) reductive_elimination Reductive Elimination product Product arx Ar-X olefin Olefin base_in Base

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-methyl-1H-indole in cross-coupling reactions.

General FAQs for Cross-Coupling with Indoles

Q1: Is it necessary to protect the N-H group of the this compound before performing a cross-coupling reaction?

A: Yes, in many cases, protecting the indole nitrogen is highly recommended. The N-H proton is acidic and can be deprotonated by the base used in the coupling reaction. This increases the electron density of the indole ring, which can lead to unwanted side reactions such as debromination (reductive cleavage of the C-Br bond).[1] Protecting groups like Boc (tert-Butoxycarbonyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) can prevent this issue, leading to cleaner reactions and improved yields.[1][2] However, some modern catalyst systems show tolerance for free N-H groups, but this often requires careful optimization.[3][4]

Q2: I am observing significant debromination of my starting material. What are the causes and how can I prevent it?

A: Debromination, the replacement of the bromine atom with hydrogen, is a common side reaction. Key causes include:

  • Unprotected N-H Group: As mentioned above, the deprotonated indole is highly electron-rich, making the C-Br bond more susceptible to cleavage. Solution: Protect the indole nitrogen with a suitable group like Boc, Tosyl, or SEM.[1][5]

  • Hydride Sources: Impurities in solvents or reagents can act as hydride sources. Solution: Use high-purity, anhydrous solvents and ensure reagents are of high quality.[1]

  • Catalyst System: Some catalyst systems may be more prone to promoting this side reaction. Solution: Re-evaluate your choice of ligand and palladium precursor.

Q3: My reaction produces multiple side products. What are the likely culprits and solutions?

A: Besides debromination, other common side reactions can complicate your results:

  • Homocoupling: This occurs when two molecules of your coupling partner (e.g., two boronic acid molecules in a Suzuki reaction) couple with each other. It is often promoted by the presence of oxygen or high catalyst loadings.[1] Solution: Ensure your reaction vessel and solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen). You can also try slightly reducing the catalyst loading.[1]

  • Protodeboronation (Suzuki-specific): This is the replacement of the boronic acid group with a hydrogen atom, often from residual water.[1] Solution: Use high-quality, fresh boronic acid. Using a more stable boronic ester (e.g., a pinacol ester) or minimizing water content can also suppress this pathway.[1]

Suzuki-Miyaura Coupling

Q4: What is a reliable starting catalyst system for a Suzuki-Miyaura coupling with this compound?

A: A good starting point is a palladium(II) precatalyst with a phosphine ligand. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, commonly known as Pd(dppf)Cl₂, is a robust and widely used catalyst for this type of transformation.[1][6] For challenging couplings or to improve yields, modern bulky biarylphosphine ligands such as XPhos, in combination with a palladium source like Pd₂(dba)₃, are excellent choices.[3]

Q5: Which bases and solvents are most effective for Suzuki-Miyaura reactions with this substrate?

A: The choice of base and solvent is critical and often requires screening.[1][7]

  • Bases: A moderately strong inorganic base is typically required. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). K₃PO₄ is often effective in couplings with electron-rich bromides.[3]

  • Solvents: A mixture of an organic solvent and water is standard. Popular systems include 1,4-dioxane/water, THF/water, or DMF/water, often in ratios from 4:1 to 10:1.[1][6]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationNotes
Pd Source Pd(dppf)Cl₂ or Pd₂(dba)₃1-5 mol% loading is typical.
Ligand dppf (in precatalyst) or XPhosUse a 1:2 Pd:Ligand ratio if not using a precatalyst.
Base K₃PO₄ or Cs₂CO₃Use 2.0-3.0 equivalents.
Solvent 1,4-Dioxane / H₂O (4:1)Ensure solvent is thoroughly degassed.
Temperature 80-110 °CMonitor reaction progress by TLC or LC-MS.

Buchwald-Hartwig Amination

Q6: What are the best catalyst/ligand combinations for Buchwald-Hartwig amination with this compound?

A: The choice of ligand is crucial and depends heavily on the amine coupling partner.[8][9] For C-N bond formation, bulky, electron-rich dialkylbiaryl phosphine ligands are generally the most effective.[10]

  • For Primary Amines: Ligands like BrettPhos have been specifically designed and show good selectivity.[8]

  • For Secondary Amines: Sterically hindered ligands from the Buchwald (e.g., RuPhos, XPhos) or Hartwig (e.g., Josiphos) families are excellent candidates.[10]

  • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are the most common palladium sources.[11]

Q7: Which bases are recommended for Buchwald-Hartwig amination?

A: This reaction typically requires a strong, non-nucleophilic base. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[11] Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium tert-butoxide (KOt-Bu) are also frequently used.[8][11] For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ might be attempted, though they often require higher temperatures and more active catalysts.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ComponentRecommendationNotes
Pd Source Pd₂(dba)₃ or Pd(OAc)₂0.5-2 mol% loading is common.
Ligand BrettPhos (for 1° amines), RuPhosUse a 1:2 Pd:Ligand ratio.
Base NaOt-BuUse 1.2-2.0 equivalents.
Solvent Toluene or 1,4-DioxaneMust be anhydrous and degassed.
Temperature 80-110 °CReaction should be run under a strictly inert atmosphere.

Sonogashira Coupling

Q8: What is the standard catalyst system for a Sonogashira coupling with a terminal alkyne?

A: The classic Sonogashira reaction employs a dual catalyst system consisting of a palladium complex and a copper(I) salt.[12][13]

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) are traditional choices.[13]

  • Copper Co-catalyst: Copper(I) iodide (CuI) is almost universally used to facilitate the transmetalation step.[14] Copper-free versions of the Sonogashira coupling have also been developed to avoid issues with alkyne homocoupling (Glaser coupling).[15][16]

Q9: What base and solvent should I use for the Sonogashira reaction?

A: An amine base is required, which serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.

  • Base: Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) are very common.[14][15]

  • Solvent: The reaction is often run in the amine base itself or in a co-solvent like THF, DMF, or acetonitrile.[14]

Table 3: Recommended Starting Conditions for Sonogashira Coupling

ComponentRecommendationNotes
Pd Catalyst Pd(PPh₃)₂Cl₂1-5 mol% loading.
Cu Co-catalyst CuI1-10 mol% loading.
Base Triethylamine (Et₃N) or DIPEACan be used as the solvent or in 2-3 equivalents.
Solvent THF or DMFEnsure solvents are anhydrous and degassed.
Temperature Room Temperature to 80 °CAryl bromides typically require heating, unlike aryl iodides.[12]

Heck Reaction

Q10: What are typical conditions for a Heck reaction between this compound and an alkene?

A: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene.[17]

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a very common and inexpensive precatalyst.[17] It is often used with phosphine ligands.

  • Ligand: Triphenylphosphine (PPh₃) is the classic ligand. For more challenging substrates, bulky trialkylphosphines (e.g., P(o-tolyl)₃ or PCy₃) can improve performance.

  • Base: An organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the HBr generated during the reaction.[17][18]

Table 4: Recommended Starting Conditions for Heck Reaction

ComponentRecommendationNotes
Pd Source Pd(OAc)₂1-5 mol% loading.
Ligand PPh₃ or P(o-tolyl)₃Use a 1:2 or 1:4 Pd:Ligand ratio.
Base Et₃N or K₂CO₃Use 1.5-2.5 equivalents.
Solvent DMF, Acetonitrile, or TolueneAnhydrous conditions are preferred.
Temperature 80-140 °CHigher temperatures are often required.

Visual Guides and Protocols

Experimental Workflow

The following diagram outlines a general workflow for setting up a cross-coupling reaction under an inert atmosphere.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification weigh Weigh solids: Indole, Coupling Partner, Base, Catalyst/Ligand flask Add solids to a dry reaction flask weigh->flask degas Evacuate & backfill with inert gas (3x) flask->degas solvent Add degassed solvent via syringe degas->solvent heat Heat to target temp with vigorous stirring solvent->heat monitor Monitor reaction (TLC, LC-MS) heat->monitor cool Cool to RT & dilute with organic solvent monitor->cool wash Wash with water and brine cool->wash purify Dry, concentrate, and purify (chromatography) wash->purify

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting Guide

If you encounter low or no yield, use this flowchart to diagnose potential issues.

G start Low or No Yield Observed q1 Is the Indole N-H Protected? start->q1 sol1 Protect N-H with Boc or SEM to prevent side reactions. q1->sol1 No q2 Is the Catalyst System Active? q1->q2 Yes sol1->q2 sol2 Use fresh catalyst/ligand. Ensure rigorous degassing to prevent decomposition. q2->sol2 No q3 Are Reagents High Quality? q2->q3 Yes sol2->q3 sol3 Use fresh boronic acid. Use anhydrous, high-purity solvents and bases. q3->sol3 No q4 Have Conditions Been Screened? q3->q4 Yes sol3->q4 sol4 Screen different bases, solvents, and temperatures. Consider a different ligand. q4->sol4 No end_node Optimization Successful q4->end_node Yes sol4->end_node

Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.

General Experimental Protocol (Suzuki-Miyaura Example)

This protocol is a general starting point and should be optimized for each specific substrate combination.

  • Reagent Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq., N-protected if desired), the arylboronic acid (1.2-1.5 eq.), and a finely ground base (e.g., K₃PO₄, 2.5 eq.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) to the vessel.

  • Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Add the appropriate volume of degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe to achieve the desired concentration (typically 0.1 M).[1]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final product.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-2-methyl-1H-indole and 5-Bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex indole derivatives for pharmaceutical and materials science applications, the selection of the appropriate halogenated precursor is a critical strategic decision. The isomeric 4-Bromo-2-methyl-1H-indole and 5-Bromo-2-methyl-1H-indole, while structurally similar, exhibit distinct reactivity profiles governed by the position of the bromine substituent on the indole scaffold. This guide provides an objective comparison of their performance in key synthetic transformations, supported by experimental data from related systems and theoretical principles.

Electronic and Steric Considerations: An Overview

The reactivity of bromoindoles is primarily dictated by the electronic influence of the bromine atom on the indole ring and the steric accessibility of the reaction centers.

  • This compound: The bromine atom at the C4 position exerts a significant electron-withdrawing inductive effect on the adjacent C5 and C3 positions. This can influence the regioselectivity of electrophilic substitution reactions. Sterically, the C4-bromo group can hinder reactions at the C3 and C5 positions.

  • 5-Bromo-2-methyl-1H-indole: With the bromine atom at the C5 position, its electron-withdrawing effect is more pronounced at the C4 and C6 positions. The C3 position, which is the typical site for electrophilic attack in indoles, is less sterically hindered compared to the 4-bromo isomer.

A theoretical understanding of these differences can be gained through computational studies, such as Density Functional Theory (DFT), which can model the electron density distribution and predict sites of reactivity.

Comparative Reactivity in Key Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Both this compound and its 5-bromo counterpart are valuable substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are instrumental in forming C-C and C-N bonds, respectively.[1]

Suzuki-Miyaura Coupling:

Below is a table summarizing representative yields for the Suzuki-Miyaura coupling of a related 5-bromoindole derivative, 5-bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one, with various (het)arylboronic acids.[2] This data suggests that high yields can be achieved with the 5-bromo scaffold.

Arylboronic AcidProductYield (%)[2]
Phenylboronic acid5-Phenyl-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one81
3-Chlorophenylboronic acid5-(3-Chlorophenyl)-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-oneNot specified
Thiophene-3-boronic acid5-(Thiophen-3-yl)-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one82

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The efficiency of this reaction is also dependent on the electronic properties of the aryl halide. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex.[3] The electron density at the carbon of the C-Br bond can affect the rate of this step.

While a direct comparison for the 2-methylated isomers is not published, the principles of the Buchwald-Hartwig reaction suggest that both isomers should be viable substrates. The choice of ligand and base is crucial for optimizing the reaction for either isomer.[4]

Electrophilic Aromatic Substitution

The indole nucleus is highly susceptible to electrophilic attack, with the C3 position being the most reactive site.[5] The position of the bromine atom can influence both the rate and regioselectivity of these reactions.

For 5-Bromo-2-methyl-1H-indole , electrophilic substitution is expected to proceed readily at the C3 position, as it is sterically unencumbered and electronically activated by the pyrrole ring nitrogen.

For This compound , the C3 position is sterically more hindered by the adjacent bromine atom. This may lead to a decrease in the reaction rate at C3 or potentially direct the electrophile to other positions, such as C6, depending on the reaction conditions and the nature of the electrophile.

Metalation and Metal-Halogen Exchange

The generation of organometallic indole derivatives through deprotonation (metalation) or metal-halogen exchange is a key strategy for further functionalization.

  • Directed ortho-Metalation (DoM): In This compound , the bromine atom is not a strong directing group for ortho-lithiation. Deprotonation with a strong base like n-butyllithium is more likely to occur at the N-H position, followed by potential lithiation at the C2 or C3 position, depending on the directing ability of the N-substituent.[6][7]

  • Metal-Halogen Exchange: For 5-Bromo-2-methyl-1H-indole , metal-halogen exchange is a more probable pathway when treated with alkyllithium reagents.[8][9] This reaction would generate a 5-lithio-2-methyl-1H-indole intermediate, which can then be trapped with various electrophiles. This provides a regioselective route to 5-substituted-2-methylindoles.

Experimental Protocols

The following are detailed, representative protocols for key reactions, based on established methodologies in the literature.

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from a microwave-assisted Suzuki-Miyaura coupling of a 5-bromoindole derivative.[2]

Materials:

  • Bromo-2-methyl-1H-indole (4- or 5-isomer) (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Palladium(0)tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Ethanol (anhydrous)

Procedure:

  • To a microwave reaction vial, add the bromo-2-methyl-1H-indole, arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Add anhydrous ethanol to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 100 °C with stirring for 25-40 minutes.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general procedure for the Buchwald-Hartwig amination of aryl bromides.[3]

Materials:

  • Bromo-2-methyl-1H-indole (4- or 5-isomer) (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • A suitable phosphine ligand (e.g., XPhos, SPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, add Pd(OAc)₂, the phosphine ligand, and NaOtBu to an oven-dried Schlenk tube.

  • Add anhydrous toluene and stir the mixture for a few minutes.

  • Add the bromo-2-methyl-1H-indole and the amine.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, and a logical workflow for comparing the reactivity of the two isomers.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Coupled Product Reductive Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-Br(L2)->Amine Coordination & Deprotonation R'R''NH Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR'R'' Coupled Product Reductive Elimination->Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Reactivity_Comparison_Workflow cluster_isomers Isomeric Precursors cluster_reactions Key Synthetic Transformations cluster_analysis Comparative Analysis This compound This compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Electrophilic Substitution Electrophilic Substitution This compound->Electrophilic Substitution Metalation / Metal-Halogen Exchange Metalation / Metal-Halogen Exchange This compound->Metalation / Metal-Halogen Exchange 5-Bromo-2-methyl-1H-indole 5-Bromo-2-methyl-1H-indole 5-Bromo-2-methyl-1H-indole->Suzuki-Miyaura Coupling 5-Bromo-2-methyl-1H-indole->Buchwald-Hartwig Amination 5-Bromo-2-methyl-1H-indole->Electrophilic Substitution 5-Bromo-2-methyl-1H-indole->Metalation / Metal-Halogen Exchange Reaction Rates Reaction Rates Suzuki-Miyaura Coupling->Reaction Rates Product Yields Product Yields Suzuki-Miyaura Coupling->Product Yields Side Product Formation Side Product Formation Suzuki-Miyaura Coupling->Side Product Formation Buchwald-Hartwig Amination->Reaction Rates Buchwald-Hartwig Amination->Product Yields Buchwald-Hartwig Amination->Side Product Formation Electrophilic Substitution->Reaction Rates Electrophilic Substitution->Product Yields Regioselectivity Regioselectivity Electrophilic Substitution->Regioselectivity Metalation / Metal-Halogen Exchange->Regioselectivity

Caption: Workflow for comparing the reactivity of the two isomers.

Conclusion

The choice between this compound and 5-Bromo-2-methyl-1H-indole as a synthetic precursor should be guided by the specific transformation and the desired substitution pattern of the final product. For cross-coupling reactions, both isomers are viable substrates, with the 5-bromo isomer potentially offering slightly higher reactivity due to less steric hindrance around the C-Br bond. In electrophilic substitution reactions, the 5-bromo isomer is likely to provide cleaner substitution at the C3 position, whereas the 4-bromo isomer may exhibit more complex reactivity patterns. For regioselective functionalization via metal-halogen exchange, the 5-bromo isomer is the superior choice. This guide provides a framework for making an informed decision in the strategic planning of complex indole synthesis.

References

A Comparative Analysis of the Biological Activities of 4-Bromo- and 5-Bromo-2-Methylindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences conferred by positional isomerism is critical in the design of novel therapeutics. This guide provides a comparative overview of the biological activities of 4-bromo-2-methylindole and 5-bromo-2-methylindole, drawing upon available experimental data for these and structurally related compounds.

While direct comparative studies on the biological activities of 4-bromo-2-methylindole and 5-bromo-2-methylindole are limited in publicly available literature, analysis of related bromoindole derivatives provides valuable insights into how the position of the bromine atom on the indole scaffold can influence their therapeutic potential. This guide synthesizes the available data to offer a comparative perspective on their anticancer, anti-inflammatory, and antimicrobial properties.

Comparative Biological Activity

Evidence from studies on non-methylated bromoindoles suggests that the position of the bromine atom can have a significant impact on biological activity. For instance, in the context of anti-inflammatory action in the related isatin scaffold, a 5-bromo substitution has been shown to be more potent than 6- or 7-bromo substitutions.

In terms of antimicrobial properties, a direct comparison of 4-bromoindole and 5-bromoindole against Vibrio parahaemolyticus revealed identical minimum inhibitory concentrations (MIC), suggesting comparable efficacy against this particular bacterial strain.[1] This finding, while not on the 2-methylated analogs, hints at the possibility of similar activities for the compounds of interest.

Derivatives of 5-bromo-2-methylindole have been more extensively studied, with various analogues demonstrating potent anticancer and antibacterial activities. The 5-bromo position is often utilized as a key synthetic handle for the further elaboration of the indole core into more complex, biologically active molecules.

Table 1: Comparison of Antimicrobial Activity of Related Bromoindoles

CompoundOrganismActivityResult
4-BromoindoleVibrio parahaemolyticusAntibacterialMIC = 50 µg/mL[1]
5-BromoindoleVibrio parahaemolyticusAntibacterialMIC = 50 µg/mL[1]

Key Biological Activities and Mechanisms of Action

Anticancer Activity

Bromoindole derivatives have emerged as a promising class of anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.

The EGFR signaling cascade is a critical pathway in many cancers, and its inhibition is a key therapeutic strategy. Certain bromoindole derivatives have been shown to interfere with this pathway.

EGFR_Signaling_Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Bromoindole Bromoindole Derivatives Bromoindole->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of bromoindole derivatives.

Anti-inflammatory Activity

The anti-inflammatory properties of bromoindoles are often attributed to their ability to modulate key inflammatory pathways, such as the NF-κB signaling cascade.

The NF-κB pathway is a central regulator of the inflammatory response. Its inhibition by bromoindole derivatives can lead to a reduction in the production of pro-inflammatory mediators.

NFkB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Bromoindole Bromoindole Derivatives Bromoindole->IKK Inhibition

Caption: The NF-κB signaling pathway and its inhibition by bromoindole derivatives.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of 4- or 5-bromo-2-methylindole Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining anticancer activity using the MTT assay.

Methodology:

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 4-bromo-2-methylindole and 5-bromo-2-methylindole) and incubated for a period of 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The available data, primarily from related bromoindole analogs, suggests that both 4-bromo- and 5-bromo-2-methylindole are likely to possess a range of biological activities. The position of the bromine atom is a critical determinant of a compound's biological profile, influencing its potency and mechanism of action. While derivatives of 5-bromo-2-methylindole have been more extensively explored as potential therapeutic agents, the comparable antimicrobial activity of the non-methylated 4-bromoindole and 5-bromoindole suggests that 4-bromo-2-methylindole also warrants further investigation. This guide highlights the need for direct comparative studies to fully elucidate the structure-activity relationships of these isomeric compounds and to guide the rational design of new, more effective indole-based therapeutics.

References

A Comparative Spectroscopic Analysis of 4- and 5-Bromo-2-Methylindoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in drug discovery and organic synthesis, a precise understanding of the spectroscopic characteristics of isomeric compounds is fundamental for unambiguous identification and characterization. This guide provides a comparative spectroscopic analysis of 4-bromo-2-methylindole and 5-bromo-2-methylindole, offering available experimental data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

While comprehensive spectroscopic data for 5-bromo-2-methylindole is available to a certain extent, there is a notable lack of published experimental data for 4-bromo-2-methylindole. To provide a useful comparison, this guide includes data for the closely related compound, 4-bromo-3-methyl-1H-indole, where available, to offer insights into the potential spectroscopic features of the 4-bromo-2-methyl isomer.

Spectroscopic Data Comparison

The following tables summarize the available quantitative data for the two isomers.

¹H NMR and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural framework of molecules. The position of the bromine atom on the indole ring significantly influences the chemical shifts of the aromatic protons and carbons.

Table 1: ¹H and ¹³C NMR Data for Bromo-2-Methylindoles

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-Bromo-2-methylindole Data not available. For reference, 4-bromo-3-methyl-1H-indole : 7.94 (s, 1H), 7.28 – 7.24 (m, 2H), 7.03 – 6.95 (m, 2H), 2.57 (d, J = 0.9 Hz, 3H).[1]Data not available. For reference, 4-bromo-3-methyl-1H-indole : 137.71, 126.33, 123.65, 123.51, 122.86, 114.93, 113.15, 110.52, 12.65.[1]
5-Bromo-2-methylindole 11.23 (s, 1H), 7.56 (s, 1H), 7.21 (d, J=8.7Hz, 1H), 7.07-7.09 (m, 1H), 6.11 (s, 1H), 2.38 (s, 3H).[2]Data not available. For reference, 5-bromo-3-methyl-1H-indole : 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, 111.60, 9.64.[1]
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule, while mass spectrometry (MS) determines the molecular weight and can offer structural clues through fragmentation patterns.

Table 2: IR and MS Data for Bromo-2-Methylindoles

CompoundKey IR Absorptions (cm⁻¹)Mass Spectrum (m/z)
4-Bromo-2-methylindole Data not available.Data not available.
5-Bromo-2-methylindole Data not available. Expected absorptions for N-H stretching (~3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic, ~1600-1450 cm⁻¹).[M+H]⁺: 211.0.[2]

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid indole derivative is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decay (FID) is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber. Characteristic absorption bands are identified and correlated to specific functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

  • Data Acquisition: For ESI, the sample solution is infused into the ion source, and the mass spectrum is recorded. For EI, the sample is introduced into the vacuum of the instrument where it is vaporized and then ionized by a beam of electrons. The instrument is scanned over a desired mass-to-charge (m/z) range.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak ([M]⁺ or [M+H]⁺) is identified to determine the molecular weight. The fragmentation pattern can provide additional structural information.

Visualization of Experimental Workflow

The general workflow for the spectroscopic analysis of the bromo-2-methylindole isomers is outlined below.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Bromo-2-methylindole Isomer NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample IR_Sample Prepare KBr Pellet or use ATR Sample->IR_Sample MS_Sample Dissolve in Volatile Solvent Sample->MS_Sample NMR NMR Spectrometer NMR_Sample->NMR IR FT-IR Spectrometer IR_Sample->IR MS Mass Spectrometer MS_Sample->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A generalized workflow for the spectroscopic analysis of bromo-2-methylindole isomers.

This guide highlights the current state of spectroscopic knowledge for 4- and 5-bromo-2-methylindoles. The clear data gap for the 4-bromo isomer underscores an opportunity for further research to fully characterize this compound and enable a more complete comparative analysis.

References

Unveiling the Antimicrobial Potential of 4-Bromo-2-methyl-1H-indole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising drug resistance. Indole and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial activity of 4-Bromo-2-methyl-1H-indole against other indole derivatives, supported by experimental data and detailed methodologies.

Indole, a bicyclic aromatic heterocycle, serves as a crucial scaffold in numerous natural and synthetic bioactive compounds. The functionalization of the indole ring at various positions has been shown to significantly modulate its antimicrobial properties. Halogenation, in particular, has been a successful strategy to enhance the potency of various therapeutic agents. This guide focuses on the impact of bromine substitution at the 4-position and a methyl group at the 2-position of the indole core on its ability to inhibit microbial growth.

Comparative Antimicrobial Activity: A Quantitative Overview

To provide a clear comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other relevant indole derivatives against a panel of pathogenic bacteria and fungi. The data has been compiled from various studies, and it is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions across different research groups.

CompoundMicroorganismMIC (µg/mL)Reference
This compound Data not specifically found for this exact compound in the provided search results.--
5-Bromo-indole-3-carboxamide derivativesStaphylococcus aureus, Acinetobacter baumannii, Cryptococcus neoformans≤ 0.28[1]
4-BromoindoleEscherichia coli O157:H7100[2]
5-BromoindoleEscherichia coli O157:H7200[2]
4,6-DibromoindoleCandida albicans25[2]
5-Bromo-4-chloroindoleCandida albicans25[2]
2-(4-Aminophenyl)-1H-indoleBacillus subtilis ATCC 663315.6[3]
2-(4-Aminophenyl)-1H-indoleSalmonella typhi ATCC 1943015.6[3]
2-(3-Nitrophenyl)-1H-indoleSalmonella typhi ATCC 1943015.6[3]
Indole-thiadiazole derivative (2c)Methicillin-resistant Staphylococcus aureus (MRSA)< ciprofloxacin[4][5]
Indole-triazole derivative (3d)Methicillin-resistant Staphylococcus aureus (MRSA)< ciprofloxacin[4][5]

Note: The absence of specific data for this compound highlights a potential area for future research.

The available data suggests that bromo-substitution on the indole ring, often in combination with other functional groups, can lead to potent antimicrobial activity. For instance, 5-bromo-indole-3-carboxamide derivatives have shown remarkable efficacy against both bacteria and fungi.[1] Di-halogenated indoles, such as 4,6-dibromoindole and 5-bromo-4-chloroindole, also exhibit strong antifungal properties.[2] It is evident that the position and nature of the substituent on the indole scaffold play a critical role in determining the antimicrobial spectrum and potency.

Experimental Protocols: A Guide to Methodology

The determination of antimicrobial activity is typically carried out using standardized methods to ensure reproducibility and comparability of results. The most common methods cited in the literature for evaluating indole derivatives are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar well diffusion method.

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results start Start compound_prep Prepare serial dilutions of test compounds start->compound_prep inoculum_prep Prepare standardized microbial inoculum (~5 x 10^5 CFU/mL) start->inoculum_prep dispense Dispense dilutions into 96-well plate compound_prep->dispense inoculate Inoculate wells with microbial suspension inoculum_prep->inoculate dispense->inoculate controls Include positive (microbe only) and negative (broth only) controls inoculate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_results Visually inspect for turbidity or use a plate reader incubate->read_results determine_mic MIC is the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Steps:

  • Preparation of Compounds: The indole derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. Serial two-fold dilutions are then prepared in a liquid growth medium such as Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi.[4]

  • Preparation of Inoculum: The test microorganisms are cultured overnight. The concentration of the microbial suspension is then adjusted to a standard turbidity, usually 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. This is further diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.[5]

  • Inoculation and Incubation: The prepared dilutions of the compounds are added to the wells of a 96-well microtiter plate. Each well is then inoculated with the standardized microbial suspension. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[5]

  • Determination of MIC: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.

Potential Mechanisms of Antimicrobial Action

The precise mechanisms by which indole derivatives exert their antimicrobial effects are multifaceted and can vary depending on the specific substitutions on the indole ring. Some proposed mechanisms include:

  • Disruption of Bacterial Membranes: Certain indole derivatives, particularly those with lipophilic characteristics, can intercalate into the bacterial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately cell death.[1]

  • Inhibition of Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously resistant to antibiotics. Several indole derivatives have been shown to inhibit biofilm formation at sub-inhibitory concentrations.[6][7] This can occur through the downregulation of genes involved in quorum sensing and the production of extracellular polymeric substances.[6]

  • Enzyme Inhibition: Indole derivatives can act as inhibitors of essential bacterial enzymes. For example, some have been shown to target enzymes involved in cell wall synthesis or DNA replication.[8]

  • Efflux Pump Inhibition: A significant mechanism of antibiotic resistance in bacteria is the active efflux of drugs from the cell. Some indole compounds have been found to inhibit these efflux pumps, thereby restoring the efficacy of conventional antibiotics.[3]

Signaling Pathway for Biofilm Inhibition

Caption: Proposed mechanism of biofilm inhibition by an indole derivative.

Conclusion

While specific experimental data on the antimicrobial activity of this compound remains to be fully elucidated, the broader class of bromo-substituted indoles demonstrates significant potential as a source of new antimicrobial agents. The available literature strongly suggests that the strategic placement of bromine and other functional groups on the indole scaffold can lead to compounds with potent activity against a wide range of pathogens, including drug-resistant strains. Further research focused on the synthesis and systematic evaluation of compounds like this compound is warranted to fully explore their therapeutic potential and to understand their structure-activity relationships in greater detail. This will undoubtedly contribute to the development of the next generation of antimicrobial drugs.

References

A Comparative Analysis of Suzuki Coupling Efficiency: 4-Bromo-2-methyl-1H-indole Versus Other Bromoindoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the indole scaffold is a critical step in the synthesis of a vast array of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for creating carbon-carbon bonds on the indole ring system. This guide provides an objective comparison of the Suzuki coupling efficiency of 4-Bromo-2-methyl-1H-indole with other commercially available bromoindole isomers, supported by experimental data to inform substrate selection and reaction optimization.

The position of the bromine substituent on the indole ring, as well as the presence of other functional groups, significantly influences the reactivity of the substrate in palladium-catalyzed cross-coupling reactions. This guide focuses on comparing the performance of this compound against other bromoindoles, providing a clear overview of expected yields and optimal reaction conditions.

Comparative Analysis of Suzuki Coupling Yields

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the electronic and steric environment of the carbon-bromine bond. To provide a clear comparison, the following table summarizes the reported yields for the Suzuki coupling of various bromoindole isomers with phenylboronic acid under typical palladium-catalyzed conditions.

Bromoindole IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80-10012-24Data not available in a direct comparative study
4-Bromo-1H-indolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/WaterReflux-85[1]
5-Bromo-1H-indolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/WaterReflux-90[1]
6-Bromo-1H-indolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/WaterReflux-92[1]
7-Bromo-1H-indolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/WaterReflux-75[1]
5,7-Dibromo-1H-indolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Water120 (MW)183 (di-coupled)[2]

Note: The data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions. Yields are highly dependent on the specific reaction parameters, purity of reagents, and scale of the reaction. While specific comparative data for this compound is limited in the readily available literature, general principles of Suzuki coupling on heteroaromatic systems can provide valuable insights. The presence of the electron-donating methyl group at the 2-position may influence the electronic properties of the indole ring and, consequently, the reactivity of the C-Br bond.

Factors Influencing Suzuki Coupling Efficiency of Bromoindoles

Several factors can impact the success and efficiency of the Suzuki coupling reaction with bromoindole substrates:

  • Position of the Bromine Atom: The reactivity of the C-Br bond is influenced by its position on the indole ring. Generally, the order of reactivity for aryl halides in Suzuki coupling is I > Br > Cl.[1] Within bromoindoles, electronic and steric effects at each position play a crucial role. For instance, the C7 position is sterically hindered by the adjacent pyrrole ring, which can affect the oxidative addition step.[1]

  • N-Protection: The acidic N-H proton of the indole can interfere with the catalytic cycle, often leading to side reactions such as debromination.[3] Protection of the indole nitrogen with groups like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent these side reactions and lead to cleaner reactions and higher yields.[3]

  • Catalyst and Ligand System: The choice of the palladium catalyst and the associated phosphine ligand is critical. Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used.[1][4] For more challenging substrates, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos or XPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ can be more effective.[4]

  • Base and Solvent: The selection of the base and solvent system is crucial for the activation of the boronic acid and for facilitating the transmetalation step. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄).[4][5] A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to dissolve both the organic and inorganic reagents.[1][4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful Suzuki-Miyaura coupling reactions. Below is a general protocol adapted from literature procedures for the coupling of bromoindoles with arylboronic acids.

General Protocol for Suzuki-Miyaura Coupling of Bromoindoles

Materials:

  • Bromo-1H-indole (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv.)

  • Degassed solvent system (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add the bromoindole, arylboronic acid, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Add the degassed solvent system to the reaction mixture via syringe.[4]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[4]

Visualizing the Suzuki Coupling Workflow

The following diagram illustrates the general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Reagents Weigh Bromoindole, Boronic Acid, Catalyst, Base Inert Evacuate & Backfill with Inert Gas (x3) Reagents->Inert Glassware Flame-dry Schlenk Flask Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Final Product Purify->Product

A generalized experimental workflow for Suzuki-Miyaura cross-coupling.

The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental concept in understanding this transformation.

Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L_n reagents R¹-X pd_complex R¹-Pd(II)L_n-X transmetalation_complex [R¹-Pd(II)L_n-R²] transmetalation_complex->pd0 product R¹-R² transmetalation_complex->product Reductive Elimination reagents->pd_complex Oxidative Addition boronic R²-B(OR)₂ base Base boronic->base Activation base->transmetalation_complex Transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Comparative Study of Kinase Inhibitory Activity of 4-Bromoindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitory activity of a series of 4-bromoindole derivatives, specifically focusing on the meridianin class of marine alkaloids. The data presented herein is compiled from various scientific publications to offer an objective comparison of the inhibitory potency of these compounds against a panel of protein kinases. Detailed experimental protocols and visualizations of relevant signaling pathways are included to support further research and development in this area.

Introduction to 4-Bromoindole Derivatives as Kinase Inhibitors

The indole scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules with significant biological activity. The addition of a bromine atom, particularly at the 4-position, can enhance potency and selectivity for various biological targets, including protein kinases. Protein kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, making them important targets for drug discovery.

This guide focuses on meridianins, which are naturally occurring 3-(2-aminopyrimidin-4-yl)-4-bromoindole alkaloids, and their synthetic derivatives. These compounds have been shown to exhibit inhibitory activity against several protein kinases, highlighting the potential of the 4-bromoindole core in designing novel kinase inhibitors.

Quantitative Comparison of Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of 4-bromoindole (meridianin) derivatives against a panel of five protein kinases. Lower IC50 values indicate greater potency.

CompoundCore StructureSubstituent (R)CDK5/p25 IC50 (µM)CK1δ/ε IC50 (µM)GSK-3α/β IC50 (µM)DYRK1A IC50 (µM)CLK1 IC50 (µM)Reference
Meridianin A 3-(2-aminopyrimidin-4-yl)-4-bromoindoleH>101.50.72.52.5[1]
Meridianin C 3-(2-aminopyrimidin-4-yl)-4-bromoindole5-Br>101.00.51.81.5[1]
Meridianin E 3-(2-aminopyrimidin-4-yl)-4-bromoindole5,6-diBr8.00.80.31.00.8[1]
Derivative 30 3-(2-aminopyrimidin-4-yl)-4-bromoindole6-Br>10>10>100.0350.032[2]
Derivative 33 3-(2-aminopyrimidin-4-yl)-4-bromoindole7-Br>10>105.60.0300.034[2]
Derivative 34 3-(2-aminopyrimidin-4-yl)-4-bromoindole7-I>10>106.20.0320.028[2]
Derivative 68 3-(2-aminopyrimidin-4-yl)-4-bromoindole6-NO2>102.12.80.0950.060[2]
Derivative 72 3-(2-aminopyrimidin-4-yl)-4-bromoindole7-NO2>101.51.80.0650.055[2]

Note: The IC50 values are compiled from the cited literature and may have been determined under slightly different assay conditions.

Experimental Protocols

The following is a representative protocol for an in vitro kinase inhibition assay, based on methodologies commonly used in the cited studies.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase of interest (e.g., DYRK1A, CLK1)

  • Substrate peptide specific to the kinase

  • ATP (Adenosine triphosphate)

  • Test compounds (4-bromoindole derivatives) dissolved in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 4-bromoindole derivatives in 100% DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase interaction.

    • Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP. The final ATP concentration should be close to its Km value for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis p1 Prepare serial dilutions of 4-bromoindole derivatives in DMSO p2 Prepare kinase, substrate, and ATP solutions in assay buffer a1 Add compounds/DMSO to 384-well plate p2->a1 a2 Add kinase solution a1->a2 a3 Pre-incubate a2->a3 a4 Initiate reaction with ATP/substrate mix a3->a4 a5 Incubate at 30°C a4->a5 d1 Stop reaction and deplete ATP with ADP-Glo™ Reagent a5->d1 d2 Incubate d1->d2 d3 Add Kinase Detection Reagent to generate light d2->d3 d4 Incubate d3->d4 d5 Measure luminescence d4->d5 an1 Calculate % inhibition d5->an1 an2 Plot dose-response curve an1->an2 an3 Determine IC50 value an2->an3

Caption: Workflow for a luminescence-based kinase inhibition assay.

Signaling Pathways of Targeted Kinases

The meridianin derivatives show notable activity against DYRK1A and CLK1, kinases involved in neuronal function and RNA splicing, respectively.

G cluster_dyrk1a DYRK1A Signaling cluster_clk1 CLK1 Signaling DYRK1A DYRK1A NFAT NFAT (Transcription Factor) DYRK1A->NFAT phosphorylates APP Amyloid Precursor Protein (APP) DYRK1A->APP phosphorylates Tau Tau Protein DYRK1A->Tau phosphorylates Synaptojanin1 Synaptojanin-1 DYRK1A->Synaptojanin1 phosphorylates Neurodegeneration Neurodegeneration (e.g., Alzheimer's) NFAT->Neurodegeneration APP->Neurodegeneration Tau->Neurodegeneration Synaptojanin1->Neurodegeneration CLK1 CLK1 SR_proteins SR Proteins (Splicing Factors) CLK1->SR_proteins phosphorylates pre_mRNA pre-mRNA SR_proteins->pre_mRNA binds to mRNA_splicing Alternative mRNA Splicing pre_mRNA->mRNA_splicing Inhibitor 4-Bromoindole Derivatives (e.g., Meridianins) Inhibitor->DYRK1A inhibit Inhibitor->CLK1 inhibit

Caption: Key signaling pathways involving DYRK1A and CLK1.

Conclusion

The comparative data indicate that 4-bromoindole derivatives, particularly within the meridianin family, are a promising scaffold for the development of potent kinase inhibitors. Substitutions on the indole ring significantly impact both potency and selectivity. Notably, several derivatives demonstrate high potency against DYRK1A and CLK1, kinases implicated in neurodegenerative diseases and the regulation of gene expression, respectively.[2] The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to explore and optimize this chemical series for therapeutic applications.

References

Validating the Structure of 4-Bromo-2-methyl-1H-indole: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step. This guide provides a comparative analysis of analytical techniques for the structural validation of 4-Bromo-2-methyl-1H-indole, a versatile building block in medicinal chemistry. While X-ray crystallography offers the gold standard for definitive structural elucidation, its application is contingent on obtaining a suitable single crystal. In the absence of a publicly available crystal structure for this compound, this guide leverages spectroscopic data for validation and draws comparisons with a closely related, crystallographically characterized molecule.

Spectroscopic Analysis: A Comparative Approach

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful, non-destructive techniques that provide detailed information about the chemical environment of atoms within a molecule. By comparing the spectroscopic data of this compound with its isomers, the position of the bromine substituent on the indole ring can be confidently assigned.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a fingerprint of the molecule's structure. The chemical shifts of the aromatic protons are particularly informative for determining the substitution pattern on the benzene ring of the indole core.

Compound¹H NMR (CDCl₃, 500 MHz) δ (ppm)¹³C NMR (CDCl₃, 125 MHz) δ (ppm)
This compound 7.94 (br s, 1H, NH), 7.28 – 7.24 (m, 2H), 7.03 – 6.95 (m, 2H), 2.57 (d, J = 0.9 Hz, 3H, CH₃)137.71, 126.33, 123.65, 123.51, 122.86, 114.93, 113.15, 110.52, 12.65
5-Bromo-2-methyl-1H-indole 7.88 (s, 1H), 7.48 (d, J = 8.4 Hz, 1H), 7.33 (d, J = 1.5 Hz, 1H), 7.09 (dd, J = 8.4, 1.8 Hz, 1H), 6.95 (dd, J = 2.0, 0.9 Hz, 1H), 2.31 (d, J = 0.9 Hz, 3H)136.67, 127.93, 127.05, 122.32, 119.94, 119.82, 112.03, 110.96, 9.67
6-Bromo-2-methyl-1H-indole 7.91 (s, 1H), 7.57 (d, J = 1.8 Hz, 1H), 7.27 (d, J = 8.5 Hz, 1H), 7.16 (dd, J = 8.6, 2.0 Hz, 1H), 7.01 (s, 1H), 2.32 (d, J = 0.7 Hz, 3H)134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, 111.68, 9.63
7-Bromo-2-methyl-1H-indole 8.06 (s, 1H), 7.55 (d, J = 7.9 Hz, 1H), 7.37 (d, J = 7.6 Hz, 1H), 7.08 – 6.97 (m, 2H), 2.35 (d, J = 1.0 Hz, 3H)135.07, 129.64, 124.31, 122.33, 120.42, 118.23, 113.13, 104.75, 9.97

Note: NMR data is sourced from publicly available datasets and may be subject to minor variations based on experimental conditions.

The distinct patterns of the aromatic proton signals and the chemical shifts in the ¹³C NMR spectra allow for the unambiguous differentiation between the bromo-isomers.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction (XRD) provides the absolute structure of a molecule, including precise bond lengths and angles. While a crystal structure for this compound is not publicly available, we can infer expected structural parameters from a closely related molecule, 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole, which has been characterized by X-ray crystallography. The core indole structure is expected to have very similar bond lengths and angles.

ParameterExpected Value (from related structure)
C-Br bond length~1.90 Å
C-N bond lengths (indole ring)~1.37 - 1.39 Å
C-C bond lengths (indole ring)~1.36 - 1.44 Å
C-C-C bond angles (benzene moiety)~118° - 121°
C-N-C bond angle (pyrrole moiety)~108°

Note: These are representative values and actual bond lengths and angles for this compound may vary slightly.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

Single-Crystal X-ray Diffraction (XRD)

A single crystal of suitable size and quality is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-ray data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The diffraction pattern is used to solve and refine the crystal structure, yielding the final atomic coordinates, bond lengths, and angles.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the structural validation of a small molecule like this compound.

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_validation Structure Validation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir mass_spec Mass Spectrometry purification->mass_spec crystal_growth Crystal Growth purification->crystal_growth data_analysis Data Analysis & Comparison nmr->data_analysis ir->data_analysis mass_spec->data_analysis xrd Single-Crystal X-ray Diffraction crystal_growth->xrd xrd->data_analysis final_structure Validated Structure data_analysis->final_structure

Workflow for the structural validation of this compound.

A Comparative Guide to the Reactivity of 4-Bromo-2-methyl-1H-indole in Key Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the functionalization of the indole scaffold is a cornerstone of modern synthetic chemistry. The strategic introduction of molecular complexity via cross-coupling reactions is paramount in generating novel chemical entities with potential therapeutic applications. This guide provides a comparative analysis of the performance of 4-Bromo-2-methyl-1H-indole in five seminal named reactions: the Suzuki-Miyaura, Heck, Buchwald-Hartwig, Sonogashira, and Ullmann reactions.

This document offers an objective look at the reactivity of this compound, supported by experimental data from the literature on this substrate and closely related analogues. The information is presented to facilitate ease of comparison and aid in the strategic planning of synthetic routes.

Data Presentation

The following tables summarize the quantitative data for the performance of this compound and its analogues in the specified named reactions. Direct experimental data for this compound is limited in the literature for some reactions; in such cases, data for structurally similar bromoindoles are provided as a predictive benchmark.

Table 1: Suzuki-Miyaura Coupling

EntryAryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline3-chloro-4-fluorophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O901244 (monosubstituted)[1]
2(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline4-chlorophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O901251 (monosubstituted)[1]
3N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidPdCl₂(dppf) (10)-K₂CO₃DMF150 (MW)271[2]
45-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)-K₂CO₃DME80285[3]

Table 2: Heck Reaction

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
15-Bromo-indoleAcrylic acidPd(OAc)₂ (5)ˢSPhos (10)DIPEAH₂O1001>98[4]
22-(phenylaminomethyl)-3-bromoindoleIntramolecularPd(OAc)₂ (10)PPh₃ (20)K₂CO₃DMF110678[5]
3BromobenzeneStyrenePd(OAc)₂ (5)-NBSToluene251292[6]

Table 3: Buchwald-Hartwig Amination

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromo-N,N-dimethylanilineMorpholinePd precatalyst (0.5)IPrtBuOKToluene850.5-[7]
2Aryl BromideIndolePd₂(dba)₃Bulky phosphineNaOt-BuTolueneRT-100-High[8][9]
34-bromoacetophenoneAmideXantPhos Pd G3 (5)-DBUMeCN/PhMe140179[10][11]

Table 4: Sonogashira Coupling

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Iodotoluene2-Methylbut-3-yn-2-olPd on solid support0.1% Cu₂O on alumina-THF-DMA (9:1)80Flow58[12]
22-IodoanilinePhenylacetylenePd(OAc)₂/TPPTSCuSO₄K₂CO₃DMAc753-[13]
34-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazoleTrimethylsilylacetylenePd(OAc)₂ (2)-Et₃NMeCN1101298[14]

Table 5: Ullmann Condensation

EntryAryl HalideNucleophileCu Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1N-Boc-4-bromoindoleIndoleCuI (10)N,N'-dimethylethylenediamine (20)K₂CO₃Dioxane13024100[15]
2Aryl IodideIndoleCuItrans-N,N'-dimethyl-1,2-cyclohexanediamineK₃PO₄Toluene110-High[16]
3Aryl HalidePhenolCu₂O-K₃PO₄NMP16012up to 99[17]

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are generalized from literature procedures and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

To a Schlenk flask charged with this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-10 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.) is added. The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. A degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, DME, or toluene with water, is then added via syringe. The reaction mixture is heated with vigorous stirring to the temperature indicated in the literature (typically 80-110 °C) and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[1][2][3]

General Procedure for Heck Reaction

In a reaction vessel, the aryl halide (e.g., this compound, 1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand (if necessary, e.g., PPh₃ or a bulky phosphine ligand) are combined. A base, such as a tertiary amine (e.g., Et₃N, DIPEA) or an inorganic base (e.g., K₂CO₃), is added along with a suitable solvent (e.g., DMF, acetonitrile, or water).[4] The mixture is degassed and heated under an inert atmosphere to the required temperature (typically 80-140 °C) until the starting material is consumed, as monitored by TLC or GC-MS. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.[18]

General Procedure for Buchwald-Hartwig Amination

An oven-dried reaction tube is charged with the aryl bromide (e.g., this compound, 1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., a biarylphosphine, 2-4 mol%), and a strong base (e.g., NaOt-Bu or LHMDS, 1.4 equiv.).[8][9] The tube is sealed, evacuated, and backfilled with argon. Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated to the specified temperature (typically 80-110 °C) for the required time. After completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by chromatography.[19]

General Procedure for Sonogashira Coupling

To a flask containing the aryl bromide (e.g., this compound, 1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) salt (e.g., CuI, 1-5 mol%) is added an anhydrous, degassed solvent (e.g., THF or DMF).[20] An amine base, which often serves as both the base and part of the solvent system (e.g., triethylamine), is added, followed by the terminal alkyne (1.1-1.5 equiv.). The reaction is typically stirred at room temperature or gently heated (40-80 °C) under an inert atmosphere.[21] Upon completion, the reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then taken up in an organic solvent, washed, dried, and purified by column chromatography.[12]

General Procedure for Ullmann Condensation

A reaction vessel is charged with the aryl halide (e.g., this compound, 1.0 equiv.), the nucleophile (e.g., an alcohol or an amine, 1.2-2.0 equiv.), a copper source (e.g., CuI or Cu₂O, 5-20 mol%), a ligand (often a diamine such as N,N'-dimethylethylenediamine, 10-20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).[15][16] A high-boiling polar solvent such as dioxane or NMP is added. The mixture is degassed and heated to a high temperature (typically 110-160 °C) for an extended period (12-48 h). After cooling, the mixture is diluted with an organic solvent, filtered, and the filtrate is washed with water and brine. The organic layer is dried, concentrated, and the product is isolated by column chromatography.[22]

Visualizations

The following diagrams illustrate key concepts related to the use of this compound in synthesis and its potential biological relevance.

G cluster_workflow Experimental Workflow for Cross-Coupling prep Preparation (Dry Glassware, Weigh Reagents) setup Reaction Setup (Inert Atmosphere, Add Solvent) prep->setup reaction Reaction (Heating & Stirring) setup->reaction workup Workup (Quench, Extract, Dry) reaction->workup purify Purification (Chromatography) workup->purify product Final Product purify->product

Caption: A generalized experimental workflow for cross-coupling reactions.

G cluster_logic Factors Influencing Reaction Yield Yield Reaction Yield Catalyst Catalyst System (Metal, Ligand) Catalyst->Yield determines activity Base Base Strength & Solubility Base->Yield activates substrate Solvent Solvent Polarity & Boiling Point Solvent->Yield affects solubility Temp Temperature Temp->Yield impacts rate

Caption: Logical relationships affecting cross-coupling reaction outcomes.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Indole Indole Derivative (e.g., from this compound) Kinase Protein Kinase (e.g., Receptor Tyrosine Kinase) Indole->Kinase binds to ATP pocket Substrate Substrate Protein Kinase->Substrate phosphorylates ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream CellResponse Cellular Response (e.g., Proliferation) Downstream->CellResponse

Caption: Hypothetical signaling pathway involving an indole-based kinase inhibitor.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-2-methyl-1H-indole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This document provides essential safety and logistical information for the proper disposal of 4-Bromo-2-methyl-1H-indole, a chemical compound utilized in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.

Essential Safety and Handling Information

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat, long-sleeved shirt, and long pants.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate filter should be used.[1][3]

Spill and Leak Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.[1]

  • Control Ignition Sources: Remove all sources of ignition from the area.[1]

  • Containment: For solid spills, carefully sweep or scoop the material into a suitable, labeled container for disposal, avoiding dust generation.[1] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: All contaminated materials, including cleaning materials and personal protective equipment, must be disposed of as hazardous waste.[5][6]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification and Segregation:

    • All waste containing this compound must be classified as hazardous chemical waste.

    • Segregate this waste from other laboratory waste streams to avoid incompatible chemical reactions.

  • Containerization:

    • Use only compatible, leak-proof containers for waste collection. The original container is often a suitable choice.[7]

    • Containers must be in good condition and securely sealed when not in use.[7]

    • Do not overfill waste containers.

  • Labeling:

    • Clearly label all waste containers with the words "Hazardous Waste."[7]

    • The label must include the full chemical name ("this compound") and a clear indication of the hazards (e.g., "Harmful," "Irritant").

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

    • Secondary containment should be used to prevent the spread of material in case of a leak.

  • Final Disposal:

    • The primary recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[5][6][8]

    • Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common and effective disposal method for this type of compound.[2]

    • Never dispose of this compound down the drain or in the regular trash.[2]

    • Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and to arrange for waste pickup.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated (this compound) is_contaminated Is material contaminated? start->is_contaminated ppe Wear Appropriate PPE is_contaminated->ppe Yes is_contaminated->ppe No segregate Segregate as Hazardous Waste ppe->segregate containerize Place in a Labeled, Compatible Container segregate->containerize store Store in Designated Waste Area containerize->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs disposal_facility Transport to Licensed Hazardous Waste Facility contact_ehs->disposal_facility end Proper Disposal Complete disposal_facility->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 4-Bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 4-Bromo-2-methyl-1H-indole, a compound used in scientific research and drug development. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following recommendations are extrapolated from safety data for structurally analogous compounds, including 4-bromoindole, 4-bromo-3-methyl-1H-indole, and other halogenated indoles.[1][2] It is imperative to treat this compound as a potentially hazardous substance and adhere to rigorous laboratory safety protocols.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory at all times.[1][3] A face shield should be worn in situations with a significant splash hazard.[4][5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[6][7] Gloves must be inspected for tears or holes before each use and changed immediately if contaminated.[1][5]
Body Protection Laboratory CoatA flame-resistant, full-length, buttoned lab coat is required to protect skin and personal clothing from contamination.[1][3]
Respiratory Protection RespiratorAll handling of solid material or solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][8] If exposure limits are exceeded or irritation is experienced, a NIOSH-approved full-face respirator with an appropriate filter for organic vapors should be used.[1][9]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes that fully cover the feet are required to protect against spills and falling objects.[5]
Operational Plan: Handling and Storage

A meticulous operational plan is essential for minimizing risk and maintaining a safe laboratory environment when working with this compound.

Engineering Controls:

  • Ventilation: All procedures involving this compound, particularly the handling of the solid compound and the preparation of solutions, must be performed in a certified chemical fume hood to prevent the inhalation of dust or vapors.[2][8]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

Safe Handling Procedures:

  • Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust and direct contact with skin and eyes.[2]

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weigh boat to minimize contamination of balances.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.

  • General Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2][8] Wash hands thoroughly with soap and water after handling.[1][2] Contaminated work clothes should be laundered separately from personal clothing.[2]

Storage:

  • Store this compound in a tightly sealed and clearly labeled container.[2][8]

  • Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][9]

  • For long-term stability, storage at -20°C may be recommended.[8]

Disposal Plan

Proper disposal of this compound and any associated contaminated waste is crucial for the protection of personnel and the environment.

Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste and any contaminated materials (e.g., weigh boats, gloves, paper towels) in a designated, compatible, and clearly labeled hazardous waste container.[2][7]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container.

  • Empty Containers: Empty containers may still retain chemical residues and should be treated as hazardous waste.[2]

Disposal Procedure:

  • Consult Regulations: Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.[7] Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[7]

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed hazardous waste disposal contractor.[7]

  • Prohibited Disposal: Do not dispose of this compound or its waste down the drain or in the regular trash.[2]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation develops or persists.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading and from entering drains or waterways.[2]

  • Clean-up (Dry Spill): For a dry spill, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2]

  • Clean-up (Wet Spill): For a liquid spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it into a sealed container for disposal.[9]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Personal Protection: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.[2]

Diagrams

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Risks Assess Risks & Review SDS of Analogs Don_PPE Don Appropriate PPE Assess_Risks->Don_PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_Solid Weigh Solid Compound Prepare_Work_Area->Weigh_Solid Proceed to Handling Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Segregate_Waste Segregate Waste (Solid & Liquid) Perform_Experiment->Segregate_Waste Proceed to Cleanup Clean_Glassware Clean Contaminated Glassware Segregate_Waste->Clean_Glassware Decontaminate_Work_Area Decontaminate Work Area Clean_Glassware->Decontaminate_Work_Area Dispose_Waste Dispose of Waste via EHS Decontaminate_Work_Area->Dispose_Waste

Caption: Experimental workflow for the safe handling of this compound.

Logical_Relationship_Disposal Logical Relationship for Chemical Waste Disposal Chemical_Waste This compound Waste (Solid, Liquid, Contaminated PPE) Segregation Segregate by Waste Type Chemical_Waste->Segregation Labeling Properly Label Containers Segregation->Labeling Storage Store in Designated Area Labeling->Storage EHS_Consultation Consult Institutional EHS Guidelines Storage->EHS_Consultation Licensed_Disposal Arrange for Licensed Disposal EHS_Consultation->Licensed_Disposal

Caption: Logical workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.